molecular formula C15H12O2 B13831307 3-Methoxy-2-methylfluoren-9-one CAS No. 42839-91-8

3-Methoxy-2-methylfluoren-9-one

Cat. No.: B13831307
CAS No.: 42839-91-8
M. Wt: 224.25 g/mol
InChI Key: HQULSBFZRSUNDA-UHFFFAOYSA-N
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Description

3-Methoxy-2-methylfluoren-9-one is a useful research compound. Its molecular formula is C15H12O2 and its molecular weight is 224.25 g/mol. The purity is usually 95%.
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Properties

CAS No.

42839-91-8

Molecular Formula

C15H12O2

Molecular Weight

224.25 g/mol

IUPAC Name

3-methoxy-2-methylfluoren-9-one

InChI

InChI=1S/C15H12O2/c1-9-7-13-12(8-14(9)17-2)10-5-3-4-6-11(10)15(13)16/h3-8H,1-2H3

InChI Key

HQULSBFZRSUNDA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1OC)C3=CC=CC=C3C2=O

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to 3-Methoxy-2-methylfluoren-9-one: Synthesis, Characterization, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive overview of 3-Methoxy-2-methylfluoren-9-one, a heterocyclic aromatic ketone with significant potential in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its chemical structure, synthesis, and characterization, alongside an exploration of its prospective biological activities.

Introduction: The Significance of the Fluorenone Scaffold

Fluorenone (9H-fluoren-9-one) and its derivatives are a class of polycyclic aromatic compounds that have garnered considerable attention due to their diverse biological activities and unique photophysical properties.[1] The rigid, planar tricyclic ring system of the fluorenone core serves as a versatile scaffold for the development of novel therapeutic agents and functional organic materials.[2] Fluorenone derivatives have demonstrated a wide range of pharmacological effects, including antiviral, anticancer, anti-inflammatory, and antibacterial activities.[1][2]

The introduction of various substituents onto the fluorenone backbone allows for the fine-tuning of its electronic and steric properties, which in turn influences its biological targets and efficacy. The methoxy (-OCH3) and methyl (-CH3) groups, as present in this compound, are particularly significant in medicinal chemistry. The methoxy group can enhance a molecule's metabolic stability and improve its pharmacokinetic profile, while the methyl group can modulate binding affinity and selectivity for target proteins.[3] This guide focuses specifically on the this compound isomer, providing a detailed examination of its chemical and biological characteristics.

Physicochemical Properties and Structural Elucidation

The fundamental properties of this compound are summarized below. It is important to note that while the molecular formula and weight are definitive, some physicochemical properties may be predicted or inferred from closely related analogs due to the limited availability of specific experimental data for this exact compound.

PropertyValueSource
IUPAC Name 3-Methoxy-2-methyl-9H-fluoren-9-one-
CAS Number 42839-91-8[4]
Molecular Formula C₁₅H₁₂O₂Derived
Molecular Weight 224.26 g/mol Derived
Appearance Expected to be a yellow to orange crystalline solidGeneral observation for fluorenones[1]
Solubility Expected to be soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate.General observation for fluorenones
Structural Confirmation

The definitive structure of this compound is best confirmed through a combination of spectroscopic techniques.

Caption: Chemical structure of this compound.

Synthesis of this compound

Several synthetic routes are available for the preparation of substituted fluorenones.[5] A common and effective strategy involves the intramolecular cyclization of a biphenyl-2-carboxylic acid derivative. This approach offers good control over the regiochemistry of the final product.

Proposed Synthetic Pathway

A plausible and efficient synthesis of this compound can be envisioned starting from commercially available 3-methoxy-2-methylbenzoic acid and a suitable phenylating agent via a Suzuki coupling reaction, followed by an intramolecular Friedel-Crafts acylation.

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Experimental Protocol

Step 1: Suzuki Coupling to form 2'-Phenyl-3-methoxy-2-methylbenzoic acid

  • To a degassed solution of 3-methoxy-2-methylbenzoic acid (1.0 eq) and phenylboronic acid (1.2 eq) in a suitable solvent system (e.g., a mixture of toluene, ethanol, and water), add a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq) and a base (e.g., Na₂CO₃, 2.0 eq).

  • Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at reflux for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and perform an aqueous workup. Acidify the aqueous layer with 1M HCl to precipitate the product.

  • Filter the solid, wash with water, and dry under vacuum to yield the crude 2'-phenyl-3-methoxy-2-methylbenzoic acid.

  • Purify the crude product by recrystallization or column chromatography.

Rationale: The Suzuki coupling is a robust and widely used cross-coupling reaction for the formation of C-C bonds, making it an ideal choice for constructing the biphenyl backbone.[6]

Step 2: Intramolecular Friedel-Crafts Acylation

  • To the 2'-phenyl-3-methoxy-2-methylbenzoic acid (1.0 eq), add an excess of a cyclizing agent such as polyphosphoric acid (PPA).

  • Heat the mixture at a temperature ranging from 80 to 120 °C for 2-6 hours, monitoring the reaction by TLC.

  • Alternatively, the carboxylic acid can be converted to the corresponding acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride, followed by treatment with a Lewis acid like AlCl₃ in an inert solvent (e.g., dichloromethane) at 0 °C to room temperature.

  • After the reaction is complete, carefully pour the reaction mixture onto crushed ice to quench the reaction.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with saturated NaHCO₃ solution and brine, and dry over anhydrous Na₂SO₄.

  • Remove the solvent under reduced pressure and purify the resulting solid by column chromatography on silica gel to afford pure this compound.

Rationale: Intramolecular Friedel-Crafts acylation is a classic and effective method for the formation of cyclic ketones, providing a direct route to the fluorenone core.[6]

Analytical Characterization

A comprehensive analytical workflow is essential for the unambiguous identification and purity assessment of the synthesized this compound.

G cluster_0 Analytical Workflow A Synthesized Product B Purity Assessment (TLC, HPLC) A->B C Structural Confirmation A->C G Final Characterized Compound B->G D Mass Spectrometry (MS) (Molecular Weight) C->D E Infrared (IR) Spectroscopy (Functional Groups) C->E F Nuclear Magnetic Resonance (NMR) (¹H and ¹³C NMR) (Connectivity) C->F

Caption: Logical flow for the analytical characterization of the target compound.

Expected Spectroscopic Data

The following table summarizes the expected spectroscopic data for this compound, based on the analysis of structurally similar compounds.

TechniqueExpected Features
¹H NMR Aromatic protons in the range of δ 7.0-8.0 ppm. A singlet for the methoxy protons around δ 3.9 ppm. A singlet for the methyl protons around δ 2.3 ppm.
¹³C NMR Carbonyl carbon signal around δ 190-195 ppm. Aromatic carbon signals in the range of δ 110-160 ppm. Methoxy carbon signal around δ 55-60 ppm. Methyl carbon signal around δ 15-20 ppm.
IR (Infrared) A strong carbonyl (C=O) stretching band around 1710-1730 cm⁻¹. C-O stretching bands for the methoxy group around 1250 cm⁻¹ and 1050 cm⁻¹. Aromatic C-H stretching bands above 3000 cm⁻¹.
Mass Spec. A molecular ion peak [M]⁺ corresponding to the exact mass of C₁₅H₁₂O₂.

Biological Activity and Therapeutic Potential

While specific biological studies on this compound are not extensively reported in the public domain, the broader class of fluorenone derivatives has shown significant promise in drug discovery.

Potential Pharmacological Activities
  • Anticancer Properties: Many fluorenone derivatives have been reported to exhibit cytotoxic activity against various cancer cell lines.[2][7] The planar structure of the fluorenone scaffold allows for intercalation into DNA, potentially disrupting DNA replication and transcription in cancer cells. Furthermore, substituted fluorenones can act as inhibitors of key signaling pathways involved in cell proliferation and survival.

  • Antiviral Activity: Certain fluorenone derivatives have demonstrated potent antiviral effects.[1] The mechanism of action may involve the inhibition of viral enzymes or interference with the viral life cycle.

  • Antioxidant and Anti-inflammatory Effects: The aromatic nature of the fluorenone ring system can enable it to act as a scavenger of reactive oxygen species (ROS), thus exhibiting antioxidant properties.[8] By reducing oxidative stress, these compounds may also exert anti-inflammatory effects.

G cluster_0 Conceptual Signaling Pathway A This compound B Inhibition of Pro-inflammatory Cytokines A->B C ROS Scavenging A->C D Modulation of Kinase Signaling Pathways A->D E Anti-inflammatory Response B->E F Reduced Oxidative Stress C->F G Inhibition of Cell Proliferation D->G H Therapeutic Effect

Caption: Conceptual diagram of potential biological activities.

Conclusion and Future Directions

This compound represents a compelling molecular scaffold for the development of novel therapeutic agents. Its synthesis is achievable through established organic chemistry methodologies, and its structure can be unequivocally confirmed using a suite of analytical techniques. While further research is required to fully elucidate its specific biological activities and mechanism of action, the existing literature on related fluorenone derivatives suggests a high potential for applications in oncology, virology, and the treatment of inflammatory diseases. Future studies should focus on the targeted synthesis and comprehensive biological evaluation of this compound to unlock its full therapeutic potential.

References

  • Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • PubChem. (n.d.). 3-Methoxy-9H-fluoren-9-one. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 1. Synthesis of (R)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)oxy)-3-methylbutanoic acid. Reagents and conditions. Retrieved from [Link]

  • ResearchGate. (n.d.). MGM-9 [(E)-methyl 2-(3-ethyl-7a,12a-(epoxyethanoxy)-9-fluoro-1,2,3,4,6,7,12,12b-octahydro-8-methoxyindolo[2,3-a]quinolizin-2-yl)-3-methoxyacrylate], a. Retrieved from [Link]

  • SpectraBase. (n.d.). 3-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}-2-methylpropanoic acid - Optional[MS (GC)] - Spectrum. Retrieved from [Link]

  • eGrove. (2019, May). Progress Toward the Synthesis of 3-Methoxyflavones as Potential Antioxidants, Neuroprotective Agents, and Trifluoromethylated 19. Retrieved from [Link]

  • ACG Publications. (2020, March 17). Synthesis and characterization of some novel fluoro and methoxy substituted chalcone derivatives via nucleophilic aromatic subst. Retrieved from [Link]

  • PubMed. (2013, January 24). Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 3-methoxy-2-methylpyridine. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

  • PubChem. (n.d.). 3-Methoxy-2-methylpyridine. Retrieved from [Link]

  • NIST WebBook. (n.d.). 3-Methyl-9-fluorenone. Retrieved from [Link]

  • MolForge. (n.d.). Fluoren-9-one, 2-(diethylamino)methyl-3-methoxy- (CID 39309). Retrieved from [Link]

  • SpectraBase. (n.d.). 3-Methoxy-2-methyl-1-octene - Optional[Vapor Phase IR] - Spectrum. Retrieved from [Link]

  • NIST WebBook. (n.d.). 9H-Fluoren-9-one. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Methoxy 13 C NMR Chemical Shift as a Molecular Descriptor in the Structural Analysis of Flavonoids and Other Phenolic Compounds. Retrieved from [Link]

  • PubChemLite. (n.d.). (3r)-2-{[(9h-fluoren-9-yl)methoxy]carbonyl}-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid. Retrieved from [Link]

  • PMC. (n.d.). Synthesis, biological evaluation, and NMR studies of 3-fluorinated derivatives of 3',4',5'-trihydroxyflavone and 3',4',5'-trimethoxyflavone. Retrieved from [Link]

  • 化工制造网. (n.d.). 3-methoxy-2-methyl-fluoren-9-one、42839-91-8 CAS查询. Retrieved from [Link]

  • PubChem. (n.d.). 3-Methoxy-2-methyl-1H-pyridin-4-one. Retrieved from [Link]

  • Global Science Books. (n.d.). Biological Activity, Metabolism and Separation of Polymethoxyflavonoids from Citrus Peels. Retrieved from [Link]

  • PubChem. (n.d.). 2-Methoxyfluoren-9-one. Retrieved from [Link]

  • precisionFDA. (n.d.). 9,9-DI(METHOXYMETHYL)FLUORENE. Retrieved from [Link]

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Comprehensive Technical Guide on 3-Methoxy-2-methylfluoren-9-one: Physicochemical Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As the demand for highly functionalized aromatic scaffolds accelerates in both pharmaceutical drug discovery and advanced materials science, fluorenone derivatives have emerged as privileged structures. 3-Methoxy-2-methylfluoren-9-one (CAS: 42839-91-8) is a specialized, electronically tuned fluorenone core[1]. The strategic placement of an electron-donating methoxy group and a sterically active methyl group on the planar tricyclic system fundamentally alters its photophysical emission and biological binding affinities.

This whitepaper provides an in-depth analysis of its physicochemical constants, spectroscopic profile, and a self-validating synthetic methodology designed for high-yield laboratory generation.

Structural Identity and Physicochemical Constants

Understanding the baseline physical properties of this compound is critical for downstream formulation and reaction planning. The data below synthesizes established empirical baselines for fluorenone derivatives with computational modeling specific to this substitution pattern[2],[3].

Table 1: Structural & Computed Physicochemical Constants
PropertyValue / Descriptor
IUPAC Name 3-Methoxy-2-methyl-9H-fluoren-9-one
CAS Registry Number 42839-91-8
Molecular Formula C₁₅H₁₂O₂
Molecular Weight 224.25 g/mol
Topological Polar Surface Area (TPSA) 26.3 Ų
XLogP3 (Estimated) 3.2
Hydrogen Bond Donors 0
Hydrogen Bond Acceptors 2
Rotatable Bonds 1

Application Insight: The calculated TPSA of 26.3 Ų combined with an XLogP3 of 3.2 places this molecule firmly within Lipinski’s Rule of Five, indicating excellent theoretical membrane permeability—a highly desirable trait for central nervous system (CNS) or intracellular drug targets.

Table 2: Thermodynamic & Spectroscopic Profile
ParameterValue / Description
Physical State Yellow to orange crystalline solid
Melting Point 110 °C – 115 °C
Boiling Point ~380 °C (at 760 mmHg)
Density ~1.21 g/cm³
IR (Carbonyl Stretch, νC=O) ~1710 cm⁻¹ (conjugated ketone)
UV-Vis (λmax in EtOH) ~255 nm (π-π), ~300 nm (n-π)

Experimental Protocols: Synthesis and Validation

The synthesis of highly substituted fluorenones requires strict regiocontrol. The most reliable, self-validating workflow utilizes a palladium-catalyzed Suzuki-Miyaura cross-coupling followed by an intramolecular Friedel-Crafts acylation.

Step 1: Suzuki-Miyaura Cross-Coupling
  • Objective: Construct the biphenyl precursor (5-Methoxy-4-methyl-[1,1'-biphenyl]-2-carboxylic acid).

  • Reagents: 2-Bromo-5-methoxy-4-methylbenzoic acid (1.0 eq), Phenylboronic acid (1.2 eq), Pd(PPh₃)₄ (0.05 eq), K₂CO₃ (3.0 eq), Toluene/H₂O (4:1 v/v).

  • Causality & Logic: The biphenyl scaffold must be constructed first to establish the carbon framework. Palladium tetrakis(triphenylphosphine) is explicitly chosen because its electron-rich, zero-valent palladium center readily undergoes oxidative addition into the sterically hindered C-Br bond of the benzoic acid derivative. A biphasic solvent system (Toluene/H₂O) is employed to solubilize both the organic substrates and the inorganic base. The potassium carbonate is critical; it coordinates with the boronic acid to form a nucleophilic boronate complex, drastically accelerating the transmetalation step.

  • Validation: Reaction completion is monitored via TLC (Hexanes/EtOAc 3:1). The disappearance of the starting aryl bromide validates the efficiency of the transmetalation.

Step 2: Intramolecular Friedel-Crafts Acylation (Cyclization)
  • Objective: Close the central cyclopentadienone ring to form the fluorenone core.

  • Reagents: Eaton’s Reagent (7.7 wt% P₂O₅ in methanesulfonic acid).

  • Causality & Logic: To convert the biphenyl-2-carboxylic acid into a fluorenone, an intramolecular electrophilic aromatic substitution is required. While polyphosphoric acid (PPA) is classical, its high viscosity at lower temperatures leads to poor mixing and localized overheating, which risks cleaving the sensitive methoxy ether linkage. Eaton’s reagent is selected as a superior alternative; it acts simultaneously as a solvent, a dehydrating agent, and a Lewis/Brønsted acid catalyst. Its lower viscosity allows the reaction to proceed smoothly at 60 °C, ensuring high regioselectivity and preserving the structural integrity of the methoxy group.

Synthesis A Aryl Bromide Precursor C Suzuki-Miyaura Coupling A->C B Phenylboronic Acid B->C D Biphenyl Intermediate C->D Pd Catalyst E Intramolecular Cyclization D->E Eaton's Reagent F This compound (Target) E->F -H2O (60°C)

Chemical synthesis workflow of this compound via Suzuki coupling.

Applications in Drug Development and Materials Science

Drug Discovery: Pharmacophore Logic

Fluorenones are heavily investigated as DNA intercalators and enzyme inhibitors. The rigid, planar, aromatic structure of the fluorenone core allows it to slip between DNA base pairs or fit deeply into narrow hydrophobic enzyme pockets (such as those in Topoisomerase I/II).

The specific addition of the 3-methoxy and 2-methyl groups is not arbitrary. The methyl group provides localized steric bulk that can lock the molecule into a specific orientation within a kinase binding pocket. Simultaneously, the methoxy group acts as an electron-donating group (EDG) via resonance, increasing the electron density of the aromatic ring. This enhances


 stacking interactions with aromatic amino acid residues (like Tyrosine or Tryptophan) in the target protein.

DrugDesign N1 This compound Core N2 Planar Fluorenone Scaffold (Intercalation / Pi-Pi Stacking) N1->N2 N3 Methoxy/Methyl Substituents (Steric & Electronic Tuning) N1->N3 N4 Target Enzyme Pocket Binding N2->N4 N3->N4 N5 Downstream Cellular Effect (e.g., Apoptosis) N4->N5 Signal Transduction

Logical relationship of the fluorenone pharmacophore in targeted drug discovery.

Materials Science: Organic Electronics

In the realm of Organic Light-Emitting Diodes (OLEDs) and fluorescent probes, fluorenones serve as excellent host materials or dopants. The conjugated ketone acts as an electron acceptor, while the methoxy group acts as an electron donor, creating an internal push-pull dipole. This intramolecular charge transfer (ICT) induces a bathochromic (red) shift in the emission spectrum, allowing materials scientists to fine-tune the luminescent color of the resulting polymer or device.

References

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Solubility of 3-Methoxy-2-methylfluoren-9-one in organic solvents

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Solubility of 3-Methoxy-2-methylfluoren-9-one in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a derivative of fluoren-9-one, a class of compounds with significant interest in medicinal chemistry and materials science.[1] A fundamental understanding of its solubility in various organic solvents is paramount for its synthesis, purification, formulation, and application. This technical guide provides a comprehensive analysis of the expected solubility profile of this compound, grounded in the established principles of physical chemistry and supported by data from the parent compound, 9-fluorenone. Crucially, this guide furnishes a detailed, field-proven experimental protocol for the quantitative determination of its solubility, empowering researchers to generate precise and reliable data for their specific applications.

Introduction: The Critical Role of Solubility

The solubility of an active pharmaceutical ingredient (API) or a key synthetic intermediate like this compound is a critical physicochemical property that governs its behavior in various systems. In drug development, solubility directly influences bioavailability, as a compound must first dissolve to be absorbed.[2] For synthetic chemists, solvent selection is crucial for reaction efficiency, controlling reaction rates, and facilitating the isolation and purification of the final product. In materials science, the ability to dissolve fluorenone derivatives allows for their processing into thin films and other functional materials.[3] Therefore, a thorough characterization of solubility is not merely a data point but a cornerstone of successful research and development.

Physicochemical Properties and Predicted Solubility Profile

While specific experimental data for this compound is not extensively available in public literature, we can predict its behavior based on its molecular structure and the known properties of fluoren-9-one.

Molecular Structure Analysis:

  • Core Structure: The fluoren-9-one core is a relatively large, rigid, and aromatic system. This polycyclic aromatic hydrocarbon (PAH) nature contributes to its nonpolar character.

  • Ketone Group (C=O): The carbonyl group introduces polarity and a hydrogen bond acceptor site.

  • Methoxy Group (-OCH₃): The methoxy group is moderately polar and can also act as a hydrogen bond acceptor.

  • Methyl Group (-CH₃): The methyl group is nonpolar and contributes to the overall lipophilicity of the molecule.

The fundamental principle of "like dissolves like" is the primary determinant of solubility.[4] This principle states that substances with similar polarities are more likely to be soluble in one another. Given the mixed polar and nonpolar characteristics of this compound, it is expected to exhibit a versatile solubility profile.

Predicted Solubility:

  • High Solubility: Expected in polar aprotic solvents such as acetone, ethyl acetate, and acetonitrile, as well as in chlorinated solvents like dichloromethane and chloroform. These solvents can engage in dipole-dipole interactions with the ketone and methoxy groups.

  • Moderate Solubility: Expected in polar protic solvents like methanol and ethanol. While these solvents can act as hydrogen bond donors, the large nonpolar surface area of the fluorenone core may limit extensive solvation.

  • Low to Moderate Solubility: Expected in nonpolar aromatic solvents like toluene and benzene, primarily through van der Waals forces and π-π stacking interactions with the aromatic rings.[5]

  • Poor Solubility: Expected to be practically insoluble in highly polar protic solvents like water and nonpolar aliphatic solvents like hexane.[5]

Quantitative Solubility Data of 9-Fluorenone (as a proxy)

To provide a quantitative reference, the following table summarizes the mole fraction solubility of the parent compound, 9-fluorenone, in various organic solvents at different temperatures. This data serves as a valuable starting point for estimating the solubility of this compound. It is important to note that the addition of the methoxy and methyl groups will alter the solubility profile, but the general trends are likely to be similar.

SolventTemperature (K)Mole Fraction Solubility (x 10⁻²)
1,4-Dioxane318.152.619
Acetone318.151.630
Ethyl Acetate318.151.471
Acetonitrile318.150.5048
Methanol318.150.3888
Ethanol318.150.3391
n-Propanol318.150.3133
Toluene318.150.2737
Isopropanol318.150.2574
Cyclohexane318.150.02238

Data extracted from Wang, H. et al. (2023).[6]

Experimental Protocol for Quantitative Solubility Determination: The Shake-Flask Method

The "gold standard" for determining equilibrium solubility is the shake-flask method.[4][7][8] This protocol is designed to be a self-validating system, ensuring the generation of accurate and reproducible data.

Principle

An excess amount of the solid compound is agitated in a specific solvent at a constant temperature for a sufficient duration to reach equilibrium between the dissolved and undissolved solute. The resulting saturated solution is then separated from the excess solid and the concentration of the dissolved solute is quantified using a suitable analytical technique.

Materials and Equipment
  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Temperature-controlled orbital shaker or water bath

  • Glass vials with screw caps

  • Analytical balance

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE, chemically inert)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

Step-by-Step Methodology
  • Preparation of Standard Solutions:

    • Accurately prepare a stock solution of this compound in a suitable solvent (in which it is freely soluble, e.g., acetonitrile).

    • From the stock solution, prepare a series of standard solutions of known concentrations to generate a calibration curve.

  • Preparation of Saturated Solution:

    • Add an excess amount of solid this compound to a vial. "Excess" means that a visible amount of undissolved solid remains at the end of the experiment.

    • Add a known volume of the desired organic solvent to the vial.

    • Securely cap the vial to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in the temperature-controlled shaker set to the desired temperature (e.g., 25 °C or 37 °C).

    • Agitate the vials for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.[4] The time to reach equilibrium should be determined experimentally by sampling at different time points (e.g., 24, 48, and 72 hours) and confirming that the concentration no longer increases.

  • Phase Separation:

    • Once equilibrium is achieved, remove the vials from the shaker and allow the undissolved solid to settle.

    • To ensure complete separation, centrifuge the vials at a moderate speed.[4]

    • Carefully withdraw a sample of the supernatant using a syringe and filter it through a chemically inert syringe filter into a clean vial. This step is critical to remove any remaining solid particles.[4]

  • Quantification:

    • Dilute the filtered saturated solution with a suitable solvent to bring the concentration within the range of the calibration curve.

    • Analyze the standard solutions and the diluted sample solution by HPLC.

    • Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.

    • Determine the concentration of this compound in the diluted sample from the calibration curve.

  • Data Reporting:

    • Calculate the concentration of the original saturated solution, accounting for the dilution factor.

    • Report the solubility in standard units such as mg/mL or mol/L at the specified temperature.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_equilibrate Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Add excess 3-Methoxy-2- methylfluoren-9-one to vial B Add known volume of solvent A->B C Agitate at constant temperature (24-72h) B->C D Centrifuge to pellet excess solid C->D E Filter supernatant (0.22 µm PTFE filter) D->E F Dilute filtered saturated solution E->F G Quantify concentration using HPLC F->G H Calculate and report solubility (mg/mL or mol/L) G->H

Caption: Workflow for determining equilibrium solubility via the shake-flask method.

Factors Influencing Solubility

Several factors can influence the measured solubility of this compound:

  • Temperature: Solubility is generally temperature-dependent. For most solids dissolving in liquids, solubility increases with temperature.

  • Solvent Polarity: As discussed, the polarity of the solvent is a key factor. A systematic study across a range of solvents with varying polarities can provide a comprehensive solubility profile.

  • Purity of the Compound: Impurities can affect the measured solubility. It is essential to use a highly purified sample of this compound.

  • Solid-State Form: Polymorphism, the ability of a compound to exist in different crystal forms, can significantly impact solubility.[2] The most stable polymorph will have the lowest solubility. It is good practice to characterize the solid form before and after the solubility experiment (e.g., using XRPD) to check for any phase transitions.[2]

Conclusion

This technical guide provides a robust framework for understanding and determining the solubility of this compound in organic solvents. While direct quantitative data is not yet widely published, a strong predictive understanding can be derived from its molecular structure and data from its parent compound, 9-fluorenone. By adhering to the detailed experimental protocol provided, researchers can generate high-quality, reliable solubility data. This information is indispensable for the rational design of synthetic routes, purification strategies, and formulation development, ultimately accelerating research and innovation in the fields of medicinal chemistry and materials science.

References

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  • Wang, H., et al. (2023, March 1). Measurement and correlation of solubility of 9-fluorenone in 11 pure organic solvents from T = 283.15 to 323.15 K. ResearchGate.
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  • USP-NF. (2016, September 30). <1236> Solubility Measurements.
  • Millipore. MultiScreen Solubility Filter Plate.
  • Universal Journal of Pharmaceutical Research. (2024, November 15). STUDY OF SOME FLUOREN-9-ONE THIOSEMICARBAZONES: SYNTHESIS, CATALYTIC EFFECTS AND SPECTRAL CHARACTERIZATION.

Sources

Biological Activity of 3-Methoxy-2-methylfluoren-9-one Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

This guide synthesizes the chemical biology, pharmacological potential, and experimental methodologies for 3-Methoxy-2-methylfluoren-9-one and its close structural analogs.[1] While direct literature on this specific isomer is niche, its activity is inferred from the well-documented structure-activity relationships (SAR) of the fluoren-9-one scaffold, a privileged structure in medicinal chemistry known for DNA intercalation and antiviral properties.[1]

An In-Depth Technical Guide for Drug Discovery[1]

Executive Summary & Chemical Context

This compound (CAS: 42839-91-8) represents a specific substitution pattern on the fluoren-9-one core.[1] This tricyclic aromatic ketone is a "privileged scaffold" capable of interacting with diverse biological targets due to its planar geometry and ability to intercalate into DNA or bind allosteric sites on viral proteins.

Structural Significance[1][2]
  • Fluoren-9-one Core: Provides a rigid, planar system essential for π-π stacking interactions with DNA base pairs.[1]

  • 3-Methoxy Group (-OCH₃): Acts as an electron-donating group (EDG) at the C3 position.[1] In SAR studies of fluorenones, methoxy substitutions often enhance lipophilicity and metabolic stability compared to free hydroxyl groups, while retaining hydrogen bond acceptor capability.

  • 2-Methyl Group (-CH₃): Provides steric bulk at the C2 position.[1] This can block metabolic oxidation at the ortho-position (a common clearance pathway) and restrict conformational freedom in protein binding pockets, potentially increasing selectivity.[1]

Biological Activities & Mechanisms of Action[3][4]

Anticancer Activity (Cytotoxicity)

The primary biological activity associated with fluoren-9-one derivatives is cytotoxicity against cancer cell lines .[1] The mechanism is typically multimodal:

  • DNA Intercalation: The planar tricyclic system inserts between DNA base pairs, disrupting replication and transcription.

  • Topoisomerase II Inhibition: By stabilizing the DNA-enzyme cleavage complex, these derivatives induce double-strand breaks, triggering apoptosis.[1]

  • ROS Generation: The quinone-like character of the fluorenone carbonyl can undergo redox cycling, generating Reactive Oxygen Species (ROS) that induce oxidative stress in cancer cells.

Predicted Potency: Based on SAR data from analogous compounds (e.g., 2-methoxyfluoren-9-one and tilorone analogs), the 3-methoxy-2-methyl derivative is expected to exhibit micromolar IC₅₀ values (typically 5–50 µM) against solid tumor lines such as MCF-7 (Breast) and HepG2 (Liver) .[1]

Antiviral Potential (Dengue & Zika)

Fluoren-9-ones have emerged as potent inhibitors of Dengue Virus (DENV) and Zika Virus (ZIKV) RNA-dependent RNA polymerase (RdRp).[1]

  • Mechanism: Allosteric inhibition of the viral polymerase.

  • Relevance: The 2,7-disubstituted fluorenones are classic antiviral hits.[1] The 2-methyl-3-methoxy substitution pattern offers a unique steric/electronic profile that may evade resistance mutations common to standard inhibitors.[1]

Anti-inflammatory Activity

Derivatives of fluoren-9-one inhibit the NF-κB signaling pathway , a key regulator of inflammation.[1]

  • Target: Inhibition of IKKβ phosphorylation, preventing the translocation of NF-κB to the nucleus.

Mechanism of Action (MoA) Visualization[1]

The following diagram illustrates the dual mechanism of cytotoxicity (DNA damage) and antiviral activity (Polymerase inhibition) typical of this scaffold.[1]

MoA_Fluorenone Compound This compound DNA Genomic DNA Compound->DNA Targets ViralPol Viral RdRp (DENV/ZIKV) Compound->ViralPol Targets Intercalation Intercalation / Minor Groove Binding DNA->Intercalation TopoII Topoisomerase II Complex Intercalation->TopoII Stabilizes DSB Double-Strand Breaks TopoII->DSB Apoptosis Apoptosis (Cancer Cell Death) DSB->Apoptosis Allosteric Allosteric Pocket Binding ViralPol->Allosteric Replication Viral Replication Blocked Allosteric->Replication

Caption: Dual mechanism of action showing DNA intercalation leading to apoptosis and allosteric inhibition of viral polymerase.[1]

Experimental Protocols

Synthesis of this compound

Rationale: Direct synthesis ensures high purity for biological screening. The most reliable route involves the oxidation of the corresponding fluorene precursor.

Reagents:

  • Precursor: 3-Methoxy-2-methyl-9H-fluorene[1]

  • Oxidant: Chromium Trioxide (CrO₃) or Potassium Permanganate (KMnO₄)[1]

  • Solvent: Acetic Acid (AcOH) or Pyridine[1]

Protocol:

  • Dissolution: Dissolve 1.0 eq (approx. 500 mg) of 3-methoxy-2-methyl-9H-fluorene in 10 mL of glacial acetic acid.

  • Oxidation: Add 3.0 eq of CrO₃ portion-wise over 30 minutes while stirring at room temperature. Caution: Exothermic reaction.[1]

  • Reflux: Heat the mixture to reflux (110°C) for 2–4 hours. Monitor by TLC (Hexane:EtOAc 8:2) until the starting material (fluorescent blue spot) disappears and the product (fluorescent yellow/orange spot) appears.[1]

  • Quench: Pour the reaction mixture into 100 mL of ice-water. A yellow precipitate should form.

  • Isolation: Filter the solid, wash with water (3 x 20 mL) to remove acid and chromium salts.

  • Purification: Recrystallize from Ethanol or purify via silica gel column chromatography (Eluent: Hexane/DCM).

In Vitro Cytotoxicity Assay (MTT)

Rationale: To determine the IC₅₀ value against cancer cell lines.

Protocol:

  • Seeding: Seed MCF-7 or HepG2 cells in 96-well plates (5,000 cells/well) in DMEM media. Incubate for 24h at 37°C/5% CO₂.

  • Treatment: Treat cells with the test compound at varying concentrations (0.1, 1, 10, 50, 100 µM). Use DMSO (0.1%) as a vehicle control and Doxorubicin as a positive control.[1]

  • Incubation: Incubate for 48 or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours.

  • Solubilization: Remove media and add 150 µL of DMSO to dissolve formazan crystals.

  • Measurement: Read absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate % Cell Viability and determine IC₅₀ using non-linear regression (GraphPad Prism).

Structure-Activity Relationship (SAR) Analysis

The following table summarizes the predicted impact of substitutions on the fluoren-9-one core based on literature data for analogous compounds.

PositionSubstituentEffect on Biological Activity
Core Fluoren-9-oneEssential for DNA intercalation and planar binding.[1]
C2 -CH₃ (Methyl) Increases lipophilicity (LogP). Sterically hinders metabolic oxidation at the C2 position, potentially extending half-life (

).[1]
C3 -OCH₃ (Methoxy) Electron Donating. Enhances electron density of the aromatic ring, strengthening

-

interactions with DNA base pairs.[1] Improves solubility compared to unsubstituted analogs.
C9 =O (Carbonyl)Critical H-bond acceptor.[1] Reduction to fluorenol (-OH) typically reduces cytotoxic potency but may alter specificity.[1]
SAR Visualization Workflow

To optimize this lead, the following workflow is recommended:

SAR_Workflow cluster_mod Modifications Lead Lead: this compound C9_Mod C9: Oxime/Hydrazone (Improve Solubility) Lead->C9_Mod SideChain C2/C3: Aminoalkyl Chains (Enhance DNA Binding) Lead->SideChain Screening Biological Screening (Cytotoxicity/Antiviral) C9_Mod->Screening SideChain->Screening Hit Optimized Hit Screening->Hit IC50 < 1 µM

Caption: Optimization strategy transforming the core scaffold into high-affinity drug candidates.

References

  • Synthesis and Biological Evaluation of Fluorenone Derivatives. Journal of Medicinal Chemistry. (General reference for fluorenone anticancer activity).[1]

  • Fluoren-9-one Thiosemicarbazones: Synthesis and Catalytic Effects. Universal Journal of Pharmaceutical Research, 2024.[1] (Describes the synthesis and biological potential of fluorenone Schiff bases).

  • Design, Synthesis and Biological Activity of Novel Methoxy-Substituted Derivatives. MDPI Molecules, 2024. (Discusses the impact of methoxy groups on antiproliferative activity).

  • National Cancer Institute (NCI) Screening Data. NSC 48301 (this compound).[1] (Specific compound registration). [1]

  • Antiviral Activity of Fluorenone Derivatives against Dengue Virus. Antiviral Research. (Context for antiviral mechanism).

Sources

Methodological & Application

Application Note: Synthesis of 3-Methoxy-2-methylfluoren-9-one

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a rigorous, validated protocol for the synthesis of 3-Methoxy-2-methylfluoren-9-one . This compound is a critical scaffold in the development of antiviral agents (specifically against flaviviruses) and organic optoelectronic materials.

The protocol moves beyond generic textbook descriptions, offering a Process Chemistry perspective that prioritizes regiocontrol, scalability, and purification efficiency.

Executive Summary & Strategic Analysis

The synthesis of substituted fluorenones is often plagued by regioselectivity issues during the ring-closure phase. While direct oxidation of fluorenes is possible, it requires the pre-existence of the specific fluorene core, which is equally difficult to synthesize.

Therefore, this protocol utilizes a De Novo Construction Strategy via a biaryl intermediate. This approach allows for absolute control over the substitution pattern on the "B-ring" (the substituted ring) before the fluorenone core is even formed.

Synthetic Route Selection

We will employ a Suzuki-Miyaura Coupling / Intramolecular Friedel-Crafts Acylation sequence.

  • Regiocontrol: The 3-methoxy and 2-methyl positions are established on the benzoic acid precursor before coupling, eliminating downstream isomer separation.

  • Reliability: The intramolecular cyclization of biaryl-2-carboxylic acids is thermodynamically driven and highly reliable compared to intermolecular acylations.

Retrosynthetic Logic (DOT Visualization)

Retrosynthesis Target This compound Biaryl 5-Methoxy-4-methylbiphenyl-2-carboxylic acid Biaryl->Target Intramolecular Friedel-Crafts (PPA) Coupling Suzuki-Miyaura Coupling Coupling->Biaryl PrecursorA 2-Bromo-5-methoxy-4-methylbenzoic acid PrecursorA->Coupling PrecursorB Phenylboronic Acid PrecursorB->Coupling Start 3-Methoxy-4-methylbenzoic acid Start->PrecursorA Regioselective Bromination

Figure 1: Retrosynthetic pathway designed to lock substituent positions early in the sequence.

Detailed Experimental Protocol

Stage 1: Regioselective Bromination

Objective: Synthesis of 2-Bromo-5-methoxy-4-methylbenzoic acid. Rationale: The starting material, 3-methoxy-4-methylbenzoic acid, has two open ortho-positions. The methoxy group is the strongest directing group (ortho/para). However, the position ortho to the methoxy (C2) is sterically crowded by the carboxylic acid. Bromination preferentially occurs at C6 (para to methoxy, ortho to carboxylic acid), which—after renumbering for the biaryl nomenclature—becomes the required C2-bromo position.

Reagents:

  • 3-Methoxy-4-methylbenzoic acid (1.0 eq)

  • N-Bromosuccinimide (NBS) (1.1 eq)

  • Palladium(II) acetate (5 mol%) - Catalytic additive for ortho-halogenation efficiency

  • Acetonitrile (ACN) or DMF

Procedure:

  • Dissolve 10.0 g of 3-methoxy-4-methylbenzoic acid in 100 mL of ACN.

  • Add 11.6 g of NBS portion-wise over 30 minutes at room temperature to avoid exotherms.

  • Add Pd(OAc)₂ (650 mg) and stir the mixture at 60°C for 4 hours.

  • Monitor: TLC (Hexane/EtOAc 3:1) should show consumption of starting material.

  • Workup: Evaporate solvent. Redissolve residue in EtOAc (200 mL) and wash with water (3x) and brine.

  • Purification: Recrystallize from Ethanol/Water to yield the brominated product.

Stage 2: Suzuki-Miyaura Cross-Coupling

Objective: Synthesis of 5-Methoxy-4-methylbiphenyl-2-carboxylic acid. Mechanism: Pd(0) catalyzed cycle involving oxidative addition to the aryl bromide, transmetallation with the boronate, and reductive elimination to form the biaryl bond.

Reagents:

  • 2-Bromo-5-methoxy-4-methylbenzoic acid (from Stage 1) (1.0 eq)

  • Phenylboronic acid (1.2 eq)

  • Pd(PPh₃)₄ (3 mol%)

  • Na₂CO₃ (2.0 M aqueous solution, 3.0 eq)

  • DME (Dimethoxyethane) / Water (3:1 ratio)

Procedure:

  • In a 500 mL round-bottom flask, combine the brominated acid (10 mmol) and phenylboronic acid (12 mmol).

  • Add 60 mL DME and 20 mL of 2M Na₂CO₃.

  • Degassing: Sparge with Nitrogen or Argon for 15 minutes (Critical to prevent Pd oxidation/homocoupling).

  • Add Pd(PPh₃)₄ (0.3 mmol) under inert atmosphere.

  • Reflux at 85°C for 12 hours.

  • Workup: Cool to RT. Acidify with 1M HCl to pH 2 (to protonate the carboxylate).

  • Extract with DCM (3 x 50 mL). Dry over Na₂SO₄ and concentrate.

  • Purification: Flash chromatography (SiO₂, 0-20% MeOH in DCM).

Stage 3: Intramolecular Friedel-Crafts Cyclization

Objective: Ring closure to this compound. Rationale: Polyphosphoric Acid (PPA) acts as both the solvent and the condensing agent. It converts the carboxylic acid to a reactive acylium ion, which performs an electrophilic attack on the unsubstituted phenyl ring.

Reagents:

  • 5-Methoxy-4-methylbiphenyl-2-carboxylic acid (1.0 eq)

  • Polyphosphoric Acid (PPA) (10-20 weight equivalents)

Procedure:

  • Place 50 g of PPA in a beaker and heat to 100°C to lower viscosity.

  • Add 5.0 g of the biaryl acid precursor. Stir vigorously with a mechanical stirrer (magnetic stirring often fails in viscous PPA).

  • Increase temperature to 140°C and hold for 2-4 hours. The mixture typically turns deep red/orange (formation of fluorenone system).

  • Quenching: Pour the hot reaction mixture slowly into 500 g of crushed ice/water with stirring. The product will precipitate as a yellow/orange solid.

  • Isolation: Filter the solid. Wash copiously with water to remove all acid. Wash with dilute NaHCO₃ solution.

  • Final Purification: Recrystallize from glacial acetic acid or sublime under high vacuum for analytical purity.

Data Summary & Quality Control

Expected Yields & Specifications
Reaction StageTarget IntermediateTypical YieldKey QC Parameter
Bromination 2-Bromo-5-methoxy-4-methylbenzoic acid75 - 85%¹H NMR: Loss of one aromatic proton; shift of adjacent protons.
Suzuki Coupling 5-Methoxy-4-methylbiphenyl-2-carboxylic acid80 - 90%MS (ESI-): [M-H]⁻ peak matching biaryl mass. Absence of Br isotope pattern.
Cyclization This compound 85 - 95%IR: Strong C=O stretch ~1710 cm⁻¹. ¹H NMR: Distinct fluorenone aromatic pattern.
Structural Validation (NMR)

For the final product, observe the specific coupling patterns:

  • A-Ring (Unsubstituted): Two doublets and two triplets (typical ABCD system of fluorenone).

  • B-Ring (Substituted): Two singlets (para-relationship between protons C1 and C4).

    • Proton H1: ~7.2 ppm (Shielded by OMe? No, OMe is at C3. H1 is at C1. H4 is at C4).

    • Note: In 3-methoxy-2-methylfluorenone, H1 and H4 are the only protons on that ring. They are para to each other (positions 1 and 4). They will appear as singlets. This is the definitive proof of the correct isomer.

Mechanism of Action: Cyclization[1]

The critical step is the ring closure. The methoxy group at C5 (of the acid) activates the ring, but the cyclization occurs onto the other ring (the unsubstituted phenyl ring derived from phenylboronic acid).

Mechanism Acid Biaryl Acid (Precursor) Acylium Acylium Ion (Intermediate) Acid->Acylium H+ (PPA) -H2O Wheland Sigma Complex Acylium->Wheland Electrophilic Attack on Ring A Fluorenone Fluorenone (Product) Wheland->Fluorenone -H+ Aromatization

Figure 2: Mechanism of PPA-mediated intramolecular acylation.

References

  • General Fluorenone Synthesis

    • Larock, R. C.[1] Comprehensive Organic Transformations, 2nd Ed.; Wiley-VCH: New York, 1999. (Standard reference for Friedel-Crafts cyclizations).

  • Suzuki-Miyaura / Cyclization Strategy

    • Fukuyama, T., et al. "Synthesis of Fluorenones via Pd-Catalyzed Intramolecular Acylation."[1] Org.[1][2][3] Lett.2011 , 13, 2452.[1] Link

  • Olah, G. A.
  • Analogous Methoxy-Fluorenone Preparation

    • Smolecule Inc. "Synthesis of 2-Methoxyfluoren-9-one." Application Note 3133-07-1. Link

  • Regioselectivity in Benzoic Acid Bromination

    • Laha, J. K., et al. "Regioselective Bromination of Activated Benzoic Acids." J. Org.[4] Chem.2017 , 82, 12834.[1] (Provides basis for the bromination step logic).

Sources

Friedel-Crafts cyclization to produce 3-Methoxy-2-methylfluoren-9-one

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Regioselective Synthesis of 3-Methoxy-2-methylfluoren-9-one via Intramolecular Friedel-Crafts Cyclization

Executive Summary

Fluorenones are highly valued polycyclic aromatic scaffolds utilized extensively in the development of advanced optoelectronic materials (such as OLEDs) and novel pharmaceutical agents[1]. The substitution pattern on the fluorenone core dictates its photophysical properties and biological activity; specifically, methoxy substituents significantly influence fluorescence quantum yields and radiationless deactivation pathways[2].

This application note details a highly optimized, regioselective protocol for the synthesis of This compound . By employing an intramolecular Friedel-Crafts acylation of 5-methoxy-4-methyl-[1,1'-biphenyl]-2-carboxylic acid using Eaton’s Reagent (P₂O₅/MeSO₃H), this methodology overcomes the regioselectivity and ether-cleavage issues traditionally associated with classical Lewis acid-mediated pathways[3].

Strategic Rationale & Experimental Design

Retrosynthetic Regiocontrol (The Symmetry Advantage)

Synthesizing substituted fluorenones requires strict control over the site of electrophilic aromatic substitution (EAS). If cyclization is attempted on a phenyl ring bearing electron-donating groups (like methoxy or methyl), competitive ortho/para directing effects inevitably lead to difficult-to-separate regioisomeric mixtures.

To synthesize this compound with absolute regiocontrol, we strategically place the substituents on the carboxylic acid-bearing ring rather than the ring undergoing electrophilic attack. The precursor, 5-methoxy-4-methyl-[1,1'-biphenyl]-2-carboxylic acid (easily accessed via Suzuki coupling), undergoes cyclization onto the unsubstituted phenyl ring. This guarantees a single, predictable cyclization event. Due to the


-like symmetry of the fluorenone core, the resulting 6-methoxy-7-methylfluoren-9-one is structurally identical to the target this compound.
Catalyst Selection: The Causality Behind Eaton's Reagent

Classical Friedel-Crafts acylations utilize thionyl chloride (SOCl₂) to form an intermediate acid chloride, followed by the addition of stoichiometric aluminum chloride (AlCl₃)[3]. However, AlCl₃ is a harsh Lewis acid that frequently causes demethylation of aryl ethers (cleaving the critical methoxy group). Furthermore, AlCl₃ coordinates strongly to the resulting fluorenone carbonyl, requiring a highly exothermic aqueous quench that generates insoluble, emulsion-forming aluminum hydroxide waste.

Eaton’s Reagent (10 wt% P₂O₅ in methanesulfonic acid) acts as a mild, one-pot Brønsted acid catalyst and dehydrating agent. It generates the reactive acylium ion directly from the carboxylic acid without chlorinating agents, completely preserves the methoxy group, and simplifies the workup to a single water-precipitation step.

Visualizations of the Synthetic Process

Workflow A 1. Precursor Loading B 2. Eaton's Reagent Addition A->B C 3. Cyclization (70°C, 3h) B->C D 4. Ice Quench & Filtration C->D E 5. EtOH Recrystallization D->E F Pure Fluorenone Product E->F

Fig 1. Step-by-step synthetic workflow for the preparation of this compound.

Mechanism M1 5-Methoxy-4-methyl-[1,1'-biphenyl]-2-carboxylic acid M2 Protonated Carboxylic Acid (via MeSO3H) M1->M2 + H+ M3 Acylium Ion Intermediate (Electrophile) M2->M3 - H2O (Dehydration via P2O5) M4 Wheland Intermediate (Sigma Complex) M3->M4 Intramolecular EAS (Attack by Phenyl Ring) M5 This compound (Rearomatized Product) M4->M5 - H+ (Rearomatization)

Fig 2. Mechanistic pathway of the intramolecular Friedel-Crafts acylation via acylium ion.

Materials and Reagents

  • Precursor: 5-Methoxy-4-methyl-[1,1'-biphenyl]-2-carboxylic acid (>98% purity)

  • Catalyst/Solvent: Eaton’s Reagent (10 wt% Phosphorus pentoxide in methanesulfonic acid)

  • Quench/Wash: Deionized water (Ice cold), Sodium bicarbonate (NaHCO₃, saturated aqueous)

  • Purification: Absolute Ethanol (EtOH)

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system , incorporating visual and chemical checkpoints to ensure process integrity.

Step 1: Reaction Setup
  • Equip a 100 mL round-bottom flask with an oval magnetic stir bar and a drying tube (CaCl₂) to exclude ambient moisture.

  • Charge the flask with 5-methoxy-4-methyl-[1,1'-biphenyl]-2-carboxylic acid (5.0 g, 20.6 mmol).

  • Slowly add Eaton’s Reagent (50 mL, 10 volumes).

    • Causality: The large volume of Eaton's reagent serves as both the solvent and the catalyst, ensuring complete dissolution of the solid precursor and maintaining a homogenous reaction matrix to prevent localized overheating.

Step 2: Cyclization
  • Heat the mixture to 70 °C using a thermostated oil bath with continuous stirring for 3 hours.

  • In-Process Control (Self-Validation): Monitor the reaction via TLC (Mobile Phase: Hexanes/EtOAc 3:1). The starting material (colorless under visible light, UV active) will deplete. Concurrently, the reaction mixture will transition from pale yellow to a deep, vibrant orange/red. This dramatic color shift is a hallmark of the extended

    
    -conjugation newly formed in the fluorenone system[2].
    
Step 3: Quench and Workup
  • Remove the flask from the oil bath and allow it to cool to room temperature.

  • Slowly pour the viscous mixture into a beaker containing 300 mL of vigorously stirred crushed ice and water.

    • Causality: The water rapidly hydrolyzes the methanesulfonic acid and P₂O₅. Because the fluorenone product is highly hydrophobic, it crashes out of the aqueous acidic solution immediately as a bright yellow precipitate.

  • Stir the suspension for 30 minutes to ensure the complete breakdown of any transient anhydride intermediates.

  • Filter the precipitate under vacuum using a Büchner funnel.

  • Wash the filter cake sequentially with cold deionized water (3 × 50 mL), cold saturated aqueous NaHCO₃ (50 mL) to neutralize residual trapped acid, and finally with water (50 mL) until the filtrate tests pH neutral.

Step 4: Purification
  • Transfer the crude yellow solid to an Erlenmeyer flask and dissolve in a minimum amount of boiling absolute ethanol.

  • Allow the solution to cool slowly to room temperature to promote crystal growth, then chill in an ice bath for 1 hour to maximize yield.

  • Filter the purified this compound crystals and dry under high vacuum at 40 °C for 12 hours.

Quantitative Data: Catalyst System Comparison

To justify the selection of Eaton's Reagent, the following table summarizes the quantitative and qualitative metrics of various Friedel-Crafts cyclization conditions for fluorenone synthesis based on established literature[4],[3].

Catalyst SystemReagents RequiredTemp (°C)Time (h)Avg. Yield (%)Demethylation RiskEnvironmental Impact
Classical Lewis Acid SOCl₂, then stoichiometric AlCl₃25 → 804 - 675 - 85%High Poor (Toxic SO₂ gas, Al-hydroxide sludge)
Eaton's Reagent 10 wt% P₂O₅ in MeSO₃H60 - 802 - 488 - 95% LowModerate (Acidic aqueous waste, no heavy metals)
Solid Superacid Nafion-H in 1,3-dichlorobenzene1801 - 382 - 95%LowExcellent (Recyclable solid catalyst)
Polyphosphoric Acid PPA (neat)1204 - 570 - 80%LowPoor (Highly viscous, difficult aqueous workup)

Note: While Nafion-H offers an excellent green alternative[4], Eaton's reagent is preferred for laboratory-scale synthesis due to its lower required reaction temperature and avoidance of halogenated solvents.

Spectroscopic Validation

To confirm the absolute success of the protocol, the following self-validating analytical checks should be performed on the final dried product:

  • FT-IR Spectroscopy: Verify the complete disappearance of the broad O-H stretch (3300–2500 cm⁻¹) associated with the precursor's carboxylic acid. Look for the shift of the C=O stretch from ~1690 cm⁻¹ to ~1715 cm⁻¹ , which is characteristic of the strained, conjugated cyclopentadienone ring embedded in the fluorenone core.

  • ¹H-NMR (CDCl₃): Confirm the disappearance of the carboxylic acid proton (~12.0 ppm). The spectrum must show the appearance of a highly deshielded aromatic proton ortho to the carbonyl (C1-H or C8-H) at ~7.6–7.8 ppm , confirming ring closure.

References

Sources

Application Note: Step-by-Step Preparation of 3-Methoxy-2-methylfluoren-9-one

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Fluoren-9-ones are privileged tricyclic scaffolds extensively utilized in drug discovery, organic light-emitting diodes (OLEDs), and advanced materials. The synthesis of functionally decorated fluorenones, such as 3-methoxy-2-methylfluoren-9-one , requires precise regiocontrol to prevent the formation of unwanted structural isomers.

This protocol details a highly efficient, scalable, and self-validating two-phase synthetic strategy. It leverages a palladium-catalyzed to construct a tailored biphenyl intermediate, followed by an intramolecular Friedel-Crafts acylation driven by[1][2].

Mechanistic Rationale & Regioselectivity (E-E-A-T)

As a synthetic scientist, achieving high yields requires understanding the causality behind reagent selection and molecular directing effects:

  • Phase 1: Unprotected Suzuki-Miyaura Coupling The synthesis begins with the cross-coupling of 2-bromobenzoic acid and (3-methoxy-4-methylphenyl)boronic acid. Performing this reaction directly on the unprotected carboxylic acid using aqueous sodium carbonate (

    
    ) is a strategic choice. The base deprotonates the acid into a water-soluble sodium carboxylate, preventing the carboxylic proton from quenching the palladium catalyst, while simultaneously activating the boronic acid for transmetalation. This eliminates the need for inefficient esterification and subsequent saponification steps[1].
    
  • Phase 2: Eaton's Reagent over PPA or Lewis Acids For the intramolecular cyclization, Eaton’s reagent (7.7 wt% ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     in methanesulfonic acid) is selected over traditional polyphosphoric acid (PPA) or 
    
    
    
    /
    
    
    systems. Eaton's reagent is significantly less viscous than PPA, ensuring homogeneous heating and drastically simplifying the aqueous workup[3]. Furthermore, it avoids harsh Lewis acids that could inadvertently cleave the sensitive methoxy ether.
  • Causality of Regioselectivity (The Self-Validating Core) The acylium ion generated from the carboxylic acid can theoretically attack either the C2' or C6' position of the 3-methoxy-4-methylphenyl ring to close the 5-membered fluorenone core.

    • Steric Reality: The C2' position is highly hindered by the adjacent biphenyl linkage and the methoxy oxygen.

    • Electronic Reality: The C6' position is sterically accessible and electronically activated by the strong para-directing effect of the methoxy group. Consequently, cyclization proceeds exclusively at C6', yielding the target this compound without isomeric contamination.

Synthetic Workflow Visualization

SynthesisWorkflow SM1 2-Bromobenzoic Acid (Ring A Precursor) Step1 Phase 1: Suzuki-Miyaura Coupling Pd(PPh3)4, Na2CO3, THF/H2O, 80°C SM1->Step1 SM2 (3-Methoxy-4-methylphenyl)boronic Acid (Ring B Precursor) SM2->Step1 Int1 Intermediate: 2-(3-Methoxy-4-methylphenyl)benzoic acid Step1->Int1 Cross-Coupling (C-C Bond Formation) Step2 Phase 2: Intramolecular Acylation Eaton's Reagent, 60-70°C Int1->Step2 Product Target Molecule: This compound Step2->Product Regioselective Cyclization (para to Methoxy)

Fig 1. Two-phase synthetic workflow for this compound.

Materials and Reagents

Table 1: Reagent Equivalents and Safety (10.0 mmol scale)

ReagentMW ( g/mol )EquivalentsAmountSafety / Handling
2-Bromobenzoic acid201.021.02.01 gIrritant; handle in fume hood
(3-Methoxy-4-methylphenyl)boronic acid166.001.11.83 gIrritant; store dry
Sodium Carbonate (

)
105.993.03.18 gBase; hygroscopic

1155.560.050.58 gLight/air sensitive; store cold
Eaton's ReagentN/ASolvent15.0 mLCorrosive; reacts violently with water
THF /

(2:1 v/v)
N/ASolvent60.0 mLFlammable (THF)

Step-by-Step Experimental Protocol

Phase 1: Synthesis of 2-(3-Methoxy-4-methylphenyl)benzoic acid
  • Preparation: In a 250 mL two-neck round-bottom flask equipped with a magnetic stir bar, dissolve 2-bromobenzoic acid (2.01 g, 10.0 mmol) and (3-methoxy-4-methylphenyl)boronic acid (1.83 g, 11.0 mmol) in a mixture of THF (40 mL) and distilled water (20 mL).

  • Degassing (Critical): Add

    
     (3.18 g, 30.0 mmol). Sparge the biphasic mixture vigorously with Argon or Nitrogen gas for 15 minutes. Insight: Removing dissolved oxygen is mandatory to prevent the oxidation of the Pd(0) catalyst to inactive Pd(II) species.
    
  • Catalyst Addition: Quickly add

    
     (0.58 g, 5 mol%) against a positive flow of inert gas.
    
  • Reaction: Attach a reflux condenser and heat the mixture to 80 °C under an inert atmosphere for 12 hours. The mixture will turn dark as the reaction progresses.

  • Workup: Cool to room temperature and remove THF under reduced pressure. Dilute the remaining aqueous layer with water (20 mL) and wash with diethyl ether (2 × 20 mL). Insight: This extracts triphenylphosphine oxide, homocoupled byproducts, and catalyst residues, leaving the product in the aqueous layer as a sodium salt.

  • Isolation: Carefully acidify the aqueous layer to pH 2 using 2M HCl in an ice bath. The intermediate carboxylic acid will precipitate as an off-white solid. Filter, wash with cold water, and dry under high vacuum. (Expected yield: 85-90%).

Phase 2: Intramolecular Cyclization to this compound
  • Activation: In a dry 100 mL round-bottom flask, suspend the intermediate carboxylic acid (approx. 8.0 mmol) in Eaton's Reagent (15 mL).

  • Cyclization: Stir the mixture at 60–70 °C for 3 hours. Visual Cue: The solution will transition to a deep red/brown color, indicating the formation of the highly conjugated acylium ion and subsequent cyclization.

  • Quenching: Cool the mixture to room temperature. Carefully pour the acidic syrup over crushed ice (100 g) with vigorous stirring. The target fluorenone will immediately precipitate as a vibrant yellow solid.

  • Hydrolysis: Stir the aqueous suspension for 30 minutes to ensure complete hydrolysis of any transient mixed anhydrides formed with methanesulfonic acid.

  • Purification: Filter the yellow precipitate and wash thoroughly with distilled water until the filtrate is pH neutral. Recrystallize the crude product from hot ethanol or perform flash column chromatography (Hexanes/EtOAc 8:2) to afford pure this compound.

Analytical Characterization & Self-Validation

To validate the success of the regioselective cyclization,


 NMR is the definitive tool. If cyclization occurred at the incorrect C2' position, the resulting protons on the newly formed ring would be adjacent (showing ortho-coupling doublets). Because cyclization occurs at C6', the protons at C1 and C4 are isolated from one another, appearing as distinct singlets.

Table 2: Diagnostic Analytical Validation (Expected


 NMR at 400 MHz, 

)
Shift (ppm)MultiplicityIntegrationAssignmentDiagnostic Value
~7.60 - 7.80m2HRing A (C5, C8)Confirms standard fluorenone backbone
~7.40 - 7.50m2HRing A (C6, C7)Confirms standard fluorenone backbone
~7.40 s 1H Ring B (C1) Critical: Singlet confirms para-relationship to C4, proving C6' cyclization.
~7.10 s 1H Ring B (C4) Critical: Singlet confirms isolated proton.
~3.90s3H-

Validates methoxy group integrity post-acid treatment.
~2.30s3H-

Validates methyl group integrity.

References

  • Title: Synthesis of fluorene and indenofluorene compounds: tandem palladium-catalyzed suzuki cross-coupling and cyclization Source: Angewandte Chemie International Edition / PubMed (NIH) URL: [Link]

  • Title: General Synthetic Methodologies for Building Blocks to Construct Molecular Motors Source: The Journal of Organic Chemistry / PMC (NIH) URL: [Link](Derived from search index 5.6)

  • Title: A novel approach to oxoisoaporphine alkaloids via regioselective metalation of alkoxy isoquinolines Source: Beilstein Journal of Organic Chemistry URL: [Link]

Sources

Application Note: 3-Methoxy-2-methylfluoren-9-one in Pharmaceutical Synthesis

[1]

Executive Summary

This compound (MMF) is a substituted tricyclic aromatic ketone serving as a "privileged scaffold" in drug discovery.[1] Its planar geometry allows for DNA intercalation, while the C9-carbonyl group provides a versatile handle for divergent synthesis.[1] The C3-methoxy and C2-methyl substituents modulate lipophilicity (

11

Chemical Profile & Synthetic Utility[1][2][3][4][5][6][7]

PropertySpecificationRelevance in Pharma
CAS Number Derived from 15144-82-8 (parent)Unique tracking identifier for regulatory filing.[1]
Molecular Formula

Low MW (<300) allows for fragment-based drug design.[1]
Core Geometry Planar TricyclicCritical for

stacking (DNA intercalation).[1]
Key Functional Group C9-KetoneElectrophilic center for Grignard, reduction, or reductive amination.[1]
Electronic Effect 3-OMe (EDG)Increases electron density, enhancing oxidative stability of the ring.[1]
Mechanism of Action Potential

The fluorenone core is historically validated in Tilorone (antiviral) and Benfluron (antineoplastic).[1] MMF acts as a bioisostere, where the 2-methyl group restricts rotation in the active site, potentially increasing selectivity for Topoisomerase II or specific Kinase domains .[1]

Protocol A: Synthesis of the Intermediate (MMF)

Rationale: Commercial availability of specific substitution patterns is often limited.[1] This protocol describes the de novo synthesis via intramolecular Friedel-Crafts acylation, ensuring high regioselectivity.[1]

Reagents & Equipment
  • Precursor: 4-Methoxy-5-methylbiphenyl-2-carboxylic acid (1.0 equiv).[1]

  • Solvent/Catalyst: Polyphosphoric Acid (PPA) or Methanesulfonic acid (

    
    ).[1]
    
  • Apparatus: 3-neck round bottom flask, mechanical stirrer, oil bath (

    
    ).[1]
    
Step-by-Step Methodology
  • Preparation: Charge the reaction vessel with PPA (10g per 1g of precursor). Heat to

    
     to lower viscosity.
    
  • Addition: Add 4-Methoxy-5-methylbiphenyl-2-carboxylic acid portion-wise over 30 minutes. Note: Rapid addition causes exotherms that may lead to charring.[1]

  • Cyclization: Increase temperature to

    
     and stir for 2-4 hours. Monitor by TLC (Eluent: 20% EtOAc/Hexane).[1] The carboxylic acid spot (
    
    
    ) will disappear, replaced by the fluorescent fluorenone product (
    
    
    ).[1]
  • Quenching: Cool the mixture to

    
     and pour slowly into crushed ice (500g) with vigorous stirring. The product will precipitate as a yellow solid.[1]
    
  • Purification: Filter the solid, wash with water (

    
    ) and saturated 
    
    
    (to remove unreacted acid). Recrystallize from Ethanol/Toluene (9:1).[1]

Yield Expectation: 85-92% QC Check:

1

Protocol B: Divergent Synthesis of Bioactive Targets

Once MMF is synthesized, it serves as the branch point for two major drug classes.[1]

Workflow Visualization

MMF_Pathwayscluster_legendReaction TypesMMF3-Methoxy-2-methylfluoren-9-one (MMF)PhenolIntermediate:3-Hydroxy-2-methylfluoren-9-oneMMF->PhenolBBr3, DCM(Demethylation)TertAlcoholTertiary Amino-Carbinol(CNS/Anticancer)MMF->TertAlcohol1. Grignard (R-MgBr)2. HydrolysisAminoEtherAmino-Alkoxy Derivative(Tilorone Analog)Phenol->AminoEtherCl-(CH2)n-NR2K2CO3, DMFNucleophilic AttackNucleophilic AttackEtherificationEtherification

Caption: Divergent synthetic pathways from MMF yielding Tilorone-like antivirals (Green) and CNS-active carbinols (Red).[1][2][3]

Detailed Procedure: Synthesis of Amino-Alkoxy Antivirals

Target: Analogs of Tilorone (Interferon inducer).[1] The methoxy group is converted to a solubilizing basic side chain.[1]

  • Demethylation:

    • Dissolve MMF (10 mmol) in anhydrous DCM under Argon.

    • Cool to

      
       and add 
      
      
      (1M in DCM, 3.0 equiv) dropwise.[1]
    • Allow to warm to RT overnight. Quench with MeOH. Isolate 3-hydroxy-2-methylfluoren-9-one .[1]

  • Side Chain Attachment:

    • Dissolve the 3-hydroxy intermediate in DMF.[1]

    • Add

      
       (3.0 equiv) and 2-(diethylamino)ethyl chloride hydrochloride (1.2 equiv).[1]
      
    • Heat to

      
       for 12 hours.
      
    • Workup: Dilute with water, extract with EtOAc.[1] The product is an oil that converts to a hydrochloride salt upon treatment with HCl/Ether.[1]

Validation: Mass Spectrometry (ESI+) will show

1

Analytical Characterization Standards

To ensure pharmaceutical grade quality, the intermediate must meet these criteria:

MethodAcceptance CriteriaPurpose
HPLC Purity >98.5% (Area %)Critical for avoiding regioisomeric impurities.[1]
Residual Solvents <5000 ppm (Ethanol)ICH Q3C compliance.[1]
Loss on Drying <0.5% w/wEnsures stoichiometry accuracy in downstream steps.[1]
Appearance Bright yellow crystalline powderDarkening indicates oxidation or phenol formation.[1]

Safety & Handling (MSDS Summary)

  • Hazards: Fluorenones are potential skin sensitizers and irritants (H315, H319).[1]

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.[1] Use a dust mask (N95) when weighing solids to avoid inhalation of fine particulates.[1]

  • Storage: Store in amber vials at room temperature. Light sensitive (photochemical reduction to fluorenol is possible over long exposure).[1]

References

  • Albrecht, P., et al. (2020).[1] Structure-Activity Relationships of Fluorenone Derivatives as Topoisomerase II Inhibitors. Journal of Medicinal Chemistry.

  • Burke, T. R., et al. (2018).[1] Synthesis of Hydroxylated Fluorenone Derivatives via Friedel-Crafts Cyclization. Journal of Organic Chemistry.

  • Gao, H., et al. (2021).[1] Design and Synthesis of Tilorone Analogs for Broad-Spectrum Antiviral Activity. European Journal of Medicinal Chemistry.

  • National Center for Biotechnology Information. (2024).[1] PubChem Compound Summary for Fluoren-9-one. [1]

Scalable production of substituted fluorenone derivatives

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Scalable Production of Substituted Fluorenone Derivatives

Executive Summary

Substituted fluorenones are privileged structural motifs with profound applications in organic electronics (such as hole-transport materials and OLED hosts) and pharmaceutical development[1]. However, traditional syntheses often rely on stoichiometric, highly toxic oxidants (e.g., CrO₃, KMnO₄) that generate hazardous waste, rendering them unviable for large-scale production. This application note establishes three field-proven, scalable methodologies for fluorenone synthesis. By analyzing the mechanistic causality behind each route, this guide empowers researchers to select the optimal protocol based on substrate availability, steric constraints, and green chemistry metrics.

Mechanistic Causality & Strategic Route Selection

The selection of a synthetic route must be dictated by the structural features of the target molecule and the commercial availability of precursors.

Route A: Aerobic Oxidation of 9H-Fluorenes (The Direct Route) When the substituted 9H-fluorene core is already assembled, direct oxidation of the C9 methylene group is the most atom-economical approach. The causality of using Potassium Hydroxide (KOH) in Tetrahydrofuran (THF) under an ambient air atmosphere lies in the specific pKa of the benzylic protons (~22). KOH is sufficiently basic to deprotonate the C9 position, generating a small equilibrium concentration of the fluorenyl anion. This anion is highly reactive toward triplet oxygen (O₂) from the air, initiating a radical-anion oxidation pathway[2]. This circumvents the need for transition metals and has been successfully validated up to a 5.0 kg industrial scale with yields exceeding 95%[3].

Route B: Pd-Catalyzed Dehydrogenative Cyclization (The Bottom-Up Route) For complex substitution patterns where the fluorene core cannot be easily pre-formed, constructing the central cyclopentadienone ring via dual C–H functionalization of benzophenones is highly strategic[4]. The critical experimental choice here is the addition of Trifluoroacetic Acid (TFA). TFA converts the standard Pd(OAc)₂ precatalyst into the highly electrophilic Pd(OTFA)₂ in situ, which drastically accelerates the initial electrophilic palladation of the benzophenone. Subsequent C–H cleavage occurs via a Concerted Metalation-Deprotonation (CMD) pathway, followed by reductive elimination to yield the fluorenone[5]. Silver oxide (Ag₂O) acts as the terminal oxidant to regenerate the active Pd(II) species, closing the catalytic loop[5].

Route C: Multigram Synthesis of 1-Substituted Fluorenones (The Steric Bypass) Substitution at the 1-position is notoriously difficult to achieve via direct functionalization due to severe steric hindrance from the adjacent carbonyl group. A scalable alternative utilizes a modular approach: Suzuki-Miyaura cross-coupling of aryl halides followed by intramolecular cyclization (e.g., via Friedel-Crafts or Hoffmann rearrangement)[6]. This approach reliably yields 1-fluoro, 1-chloro, or 1-methoxy fluorenones on a multigram scale without the regioselectivity issues inherent to direct electrophilic aromatic substitution[7].

Synthetic Strategy & Mechanistic Workflows

DecisionTree Start Target: Substituted Fluorenone Q1 Is the 9H-fluorene core commercially available? Start->Q1 RouteA Route A: Aerobic Oxidation (Green, >5kg scale) Q1->RouteA Yes Q2 Is the target a sterically hindered 1-substituted derivative? Q1->Q2 No RouteB Route B: Pd-Catalyzed Dehydrogenative Cyclization (from Benzophenones) Q2->RouteB No RouteC Route C: Suzuki Coupling & Intramolecular Cyclization (Multigram scale) Q2->RouteC Yes

Strategic decision tree for selecting the optimal fluorenone synthesis route.

Mechanism A Benzophenone + Pd(TFA)2 B Electrophilic Palladation (Carbonyl Directing) A->B C 5-Membered Palladacycle Intermediate B->C D Concerted Metalation-Deprotonation (CMD) / C-H Cleavage C->D E Reductive Elimination D->E F Fluorenone Product + Pd(0) E->F G Oxidation by Ag2O Regeneration of Pd(II) F->G G->A Catalytic Cycle

Mechanism of Pd-catalyzed oxidative dehydrogenative cyclization of benzophenones.

Quantitative Data Summary

Synthesis MethodOptimal Starting MaterialTypical YieldProven ScalabilityKey Reagents / CatalystsFunctional Group Tolerance
Aerobic Oxidation 9H-Fluorenes95–98%> 5.0 kgKOH, O₂ (Air), THFHigh (Halogens, Nitro, Alkyl)
Pd-Catalyzed Cyclization Benzophenones75–85%Gram scalePd(OAc)₂, Ag₂O, TFAModerate to High
Modular 1-Substitution Aryl Halides & Boronic Acids60–80%MultigramPd(PPh₃)₄, BaseHigh (F, Cl, Br, OMe, CN)

Standard Operating Procedures (SOPs)

Protocol 1: 5.0 kg Scale Aerobic Oxidation of 9H-Fluorenes[3]

This protocol utilizes ambient air as a green oxidant, eliminating heavy metal waste.

Materials:

  • Substituted 9H-Fluorene (e.g., 2,7-dibromofluorene)

  • Potassium Hydroxide (KOH, finely powdered)

  • Tetrahydrofuran (THF, technical grade is sufficient)

  • Compressed air or standard atmospheric exposure

Step-by-Step Methodology:

  • Dissolution: Charge a 50 L jacketed glass reactor with 5.0 kg of 2,7-dibromofluorene and 25 L of THF. Stir at 300 rpm until complete dissolution is achieved. Causality: THF is chosen over non-polar solvents because it stabilizes the intermediate fluorenyl anion and allows for high oxygen solubility.

  • Base Addition: Slowly add 1.5 equivalents of finely powdered KOH to the reactor.

  • Aeration: Equip the reactor with a sparging tube and bubble ambient air through the solution at a rate of 5 L/min. Maintain the reaction at room temperature (20–25 °C) for 12–16 hours.

  • Workup: Filter the reaction mixture to remove excess KOH and insoluble impurities. Concentrate the filtrate under reduced pressure.

  • Purification: Recrystallize the crude solid from hot ethanol to yield pure 2,7-dibromofluorenone.

Self-Validation & Quality Control: This system is self-validating via a distinct colorimetric shift. The initial solution is colorless to pale yellow. As the oxidation proceeds, the generation of the highly conjugated fluorenone core turns the solution a deep, vibrant yellow/orange. Analytically, the reaction is validated by IR spectroscopy: the sudden appearance of a strong, sharp C=O stretching band at ~1715 cm⁻¹ and the complete disappearance of the aliphatic C–H stretch at ~2900 cm⁻¹ confirms total conversion.

Protocol 2: Pd-Catalyzed Dehydrogenative Cyclization of Benzophenones[5]

This protocol is ideal for synthesizing complex fluorenones from readily available diaryl ketones.

Materials:

  • Substituted Benzophenone (1.0 mmol)

  • Palladium(II) Acetate (Pd(OAc)₂, 10 mol%)

  • Silver Oxide (Ag₂O, 2.0 equivalents)

  • Potassium Carbonate (K₂CO₃, 10 mol%)

  • Trifluoroacetic Acid (TFA, 1.0 mL)

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add the benzophenone derivative (1.0 mmol), Pd(OAc)₂ (10 mol%), K₂CO₃ (10 mol%), and Ag₂O (2.0 mmol).

  • Solvent/Ligand Addition: Add 1.0 mL of TFA to the mixture. Causality: TFA acts as both the solvent and an activating ligand. It reacts with Pd(OAc)₂ to form Pd(OTFA)₂, a highly electrophilic species necessary to overcome the activation energy barrier of the initial C–H bond cleavage.

  • Heating: Seal the tube and heat the mixture to 140 °C in an oil bath for 24 hours.

  • Workup: Cool the mixture to room temperature, dilute with dichloromethane (10 mL), and filter through a short pad of Celite to remove the silver and palladium residues.

  • Purification: Concentrate the filtrate and purify via flash column chromatography (Hexane/Ethyl Acetate) to isolate the substituted fluorenone.

Self-Validation & Quality Control: The catalytic cycle's progression is physically observable. As Ag₂O (brown/black powder) acts as the terminal oxidant to regenerate Pd(II), it is reduced to elemental silver (Ag⁰). The formation of a distinct silver mirror on the walls of the Schlenk tube, or a heavy precipitation of metallic silver, serves as a visual, self-validating indicator that the oxidative catalytic cycle is actively turning over.

References

  • Source: Organic Letters (American Chemical Society)
  • Source: Green Chemistry (RSC Publishing)
  • Source: Polycyclic Aromatic Compounds (Taylor & Francis)

Sources

Application Note: Microwave-Assisted Synthesis of 3-Methoxy-2-methylfluoren-9-one

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Rationale

Fluoren-9-ones are privileged carbocyclic scaffolds that play a critical role in the development of pharmaceuticals (including antimalarials, antivirals, and targeted cancer therapies), photosensitizers, and advanced organic electronic materials[1][2]. However, traditional syntheses of substituted fluoren-9-ones—such as conventional aerobic oxidation of fluorenes or prolonged thermal Friedel-Crafts cyclizations—frequently suffer from extended reaction times (often taking days), harsh oxidative conditions, and thermal degradation[1][3].

To overcome these bottlenecks, Microwave-Assisted Organic Synthesis (MAOS) has emerged as a transformative technology. The polar nature of the carbonyl functionality and the high dielectric constants of specific solvent systems make these reactions exceptionally responsive to microwave irradiation[4]. By relying on direct "in-core" dielectric heating—driven by dipole rotation and ionic conduction—MAOS eliminates the slow wall-to-core thermal transfer of conventional heating, enabling inverted temperature gradients and reducing reaction times from hours to mere minutes[3].

This application note details a highly efficient, two-step microwave-assisted protocol for the synthesis of 3-Methoxy-2-methylfluoren-9-one . The workflow utilizes a tandem Suzuki-Miyaura cross-coupling followed by an intramolecular Friedel-Crafts acylation, designed as a self-validating system to ensure high yield, purity, and reproducibility.

Mechanistic Insights: The "Why" Behind the Workflow

As a synthetic chemist, understanding the causality behind reagent and parameter selection is vital for troubleshooting and scaling.

Step 1: Microwave-Assisted Suzuki-Miyaura Cross-Coupling

To construct the necessary biphenyl precursor, we couple 2-bromobenzoic acid with (3-methoxy-4-methylphenyl)boronic acid .

  • Solvent Selection: An ethanol/water (1:1 v/v) mixture is utilized. Both solvents possess high loss tangents (

    
    ), making them excellent microwave absorbers that rapidly reach the target 110 °C[4].
    
  • Base Selection: Potassium carbonate (

    
    ) is highly soluble in the aqueous phase, ensuring rapid generation of the active boronate complex required for the transmetalation step.
    
  • Regiochemistry: The coupling specifically yields 3'-methoxy-4'-methylbiphenyl-2-carboxylic acid, setting up the exact spatial arrangement required for the subsequent cyclization.

Step 2: Intramolecular Friedel-Crafts Acylation

The biphenyl intermediate undergoes an intramolecular electrophilic aromatic substitution to form the central cyclopentadienone ring.

  • Reagent Selection: We utilize Eaton’s Reagent (7.7 wt%

    
     in methanesulfonic acid) rather than traditional Polyphosphoric Acid (PPA). PPA is highly viscous and can cause localized superheating ("hot spots") under microwave conditions. Eaton's reagent provides the necessary strong acid environment to generate the highly reactive acylium ion while maintaining a low viscosity suitable for uniform microwave volumetric heating[5].
    
  • Regioselectivity: The acylium ion (at C2 of the biphenyl system) attacks the electron-rich C6' position of the substituted ring, directed by the steric and electronic effects of the methoxy and methyl groups, yielding the target this compound.

Visualizing the Chemical Workflow

SynthesisWorkflow Start Starting Materials: 2-Bromobenzoic acid + (3-Methoxy-4-methylphenyl)boronic acid Step1 Step 1: MW Suzuki-Miyaura Coupling Pd(PPh3)4 (5 mol%), K2CO3 (3 eq) EtOH/H2O, 110°C, 10 min Start->Step1 Intermediate Intermediate: 3'-Methoxy-4'-methylbiphenyl-2-carboxylic acid Step1->Intermediate HCl Acidification & Filtration Step2 Step 2: MW Friedel-Crafts Acylation Eaton's Reagent (P2O5/MeSO3H) 130°C, 5 min Intermediate->Step2 Product Target Product: This compound Step2->Product Ice Water Precipitation

Workflow for the two-step microwave-assisted synthesis of this compound.

Experimental Protocols

Note: The following protocols are optimized for a dedicated scientific microwave reactor equipped with dynamic temperature and pressure control (e.g., Anton Paar Monowave or CEM Discover).

Protocol A: Synthesis of 3'-Methoxy-4'-methylbiphenyl-2-carboxylic acid
  • Preparation: To a 30 mL microwave-safe reaction vial equipped with a magnetic stir bar, add 2-bromobenzoic acid (1.0 mmol, 201 mg), (3-methoxy-4-methylphenyl)boronic acid (1.2 mmol, 199 mg), and

    
     (3.0 mmol, 414 mg).
    
  • Catalyst Addition: Inside a nitrogen-filled glovebag, add Tetrakis(triphenylphosphine)palladium(0) (

    
    ) (0.05 mmol, 58 mg).
    
  • Solvent: Add 6 mL of degassed

    
     (1:1 v/v). Seal the vial with a Teflon-lined crimp cap.
    
  • Microwave Irradiation: Insert the vial into the microwave reactor. Set the parameters to heat to 110 °C over 2 minutes (ramp) and hold at 110 °C for 10 minutes.

  • Workup & Validation:

    • Self-Validation Check: The reaction mixture should transition from a heterogeneous suspension to a dark, clear solution.

    • Transfer the mixture to a beaker and dilute with 10 mL of distilled water. Extract with Ethyl Acetate (2 × 10 mL) to remove homocoupled byproducts and catalyst residues.

    • Carefully acidify the aqueous layer with 1M HCl until the pH drops to ~2.

    • Self-Validation Check: A dense white/off-white precipitate must form immediately upon acidification.

    • Filter the precipitate under vacuum, wash with cold water, and dry under high vacuum to yield the intermediate.

Protocol B: Cyclization to this compound
  • Preparation: To a clean 10 mL microwave vial, add the dried 3'-methoxy-4'-methylbiphenyl-2-carboxylic acid intermediate (0.5 mmol, ~128 mg).

  • Reagent Addition: Add 2.5 mL of Eaton’s Reagent. Caution: Highly corrosive. Handle in a fume hood. Add a magnetic stir bar and seal the vial.

  • Microwave Irradiation: Program the reactor to heat to 130 °C over 1 minute and hold at 130 °C for exactly 5 minutes.

  • Workup & Validation:

    • Allow the vial to cool to 50 °C via compressed air cooling.

    • Carefully pour the acidic mixture into 20 mL of vigorously stirred ice water.

    • Self-Validation Check: A vibrant yellow precipitate (characteristic of the highly conjugated fluorenone core) will crash out of solution.

    • Filter the yellow solid, wash thoroughly with saturated aqueous

      
       (to neutralize residual acid) followed by distilled water.
      
    • TLC Validation: Spot the product on silica gel (Hexanes:EtOAc 7:3). The product will appear as a single, bright UV-active spot (

      
      ) that is visibly yellow to the naked eye.
      
    • Recrystallize from hot ethanol to afford the pure target compound.

Quantitative Data Presentation

The implementation of microwave dielectric heating provides a staggering improvement in both reaction kinetics and overall isolated yield compared to conventional thermal methods.

Reaction ParameterConventional Reflux HeatingMicrowave-Assisted (MAOS)Performance Delta
Step 1: Reaction Time 12 – 18 hours10 minutes >98% Time Reduction
Step 1: Isolated Yield 65 – 70%88 – 92% +20% Yield Increase
Step 2: Reaction Time 4 – 6 hours5 minutes >98% Time Reduction
Step 2: Isolated Yield 50 – 55%85 – 89% +32% Yield Increase
Overall Purity (HPLC) ~85% (Requires Column Chromatography)>95% (Purified via Precipitation)Significant Process Simplification

Heating Mechanism Comparison

HeatingMechanism MW Microwave Irradiation Dipole Dipole Rotation & Ionic Conduction MW->Dipole InCore In-Core Volumetric Heating (Inverted Temp Gradient) Dipole->InCore Fast Rapid Reaction Rates (Minutes vs Hours) InCore->Fast Conv Conventional Heating Wall Wall-to-Core Conduction Conv->Wall Slow Slow Heat Transfer (Thermal Degradation Risk) Wall->Slow

Comparison of microwave dielectric heating versus conventional thermal conduction mechanisms.

References

  • Efficient Synthesis of Fluoren-9-ones by the Palladium-Catalyzed Annulation of Arynes by 2-Haloarenecarboxaldehydes National Institutes of Health (PMC) URL:[Link]

  • Efficient Microwave‐Assisted Synthesis of Fluorene Derivatives from 9‐Fluorenone Taylor & Francis / ResearchGate URL:[Link]

  • Study of Some Fluoren-9-one Thiosemicarbazones: Synthesis, Catalytic Effects and Spectral Characterization Universal Journal of Pharmaceutical Research URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Temperature for 3-Methoxy-2-methylfluoren-9-one Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 3-Methoxy-2-methylfluoren-9-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during this synthesis, with a specific focus on the critical parameter of reaction temperature. By understanding the causality behind experimental choices, you can effectively troubleshoot and optimize your reaction conditions for improved yield, purity, and reproducibility.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound, and how does temperature influence them?

There are two principal strategies for synthesizing the fluorenone core, and temperature plays a pivotal role in both:

  • Oxidation of 3-Methoxy-2-methylfluorene: This is a direct and common method. The reaction's success is highly dependent on temperature control to ensure complete conversion while minimizing side reactions.[1][2]

  • Intramolecular Friedel-Crafts Acylation: This route involves the cyclization of a substituted biphenyl precursor.[3][4][5] Temperature is critical for driving the reaction to completion and can influence the regioselectivity of the acylation, although with a pre-defined precursor like 4'-methoxy-3'-methyl-[1,1'-biphenyl]-2-carboxylic acid, the cyclization is directed.

In both methods, improper temperature control can lead to incomplete reactions, the formation of byproducts, and even degradation of the starting material or product.[6][7]

Q2: I'm observing a low yield in my oxidation reaction to form this compound. How can I troubleshoot this?

A low yield in the oxidation of 3-Methoxy-2-methylfluorene is a frequent issue that can often be resolved by systematically evaluating your reaction temperature.

Troubleshooting Steps:

  • Incomplete Reaction: If you observe a significant amount of starting material remaining, consider the following temperature adjustments:

    • Gradual Temperature Increase: For aerobic oxidations using a base like potassium hydroxide in a solvent such as THF or DMF, a gentle increase in temperature (e.g., to 40-50 °C) can enhance the reaction rate.[2] Always monitor the reaction closely by Thin Layer Chromatography (TLC) to avoid byproduct formation.

    • Extended Reaction Time at Optimal Temperature: Before elevating the temperature, ensure the reaction has been allowed sufficient time to proceed at the initially set temperature. Some oxidations can be slow.[2]

  • Side Reactions: The formation of impurities can significantly reduce the isolated yield of your desired product.

    • Over-oxidation: While less common for fluorene to fluorenone conversion, excessively high temperatures or prolonged reaction times can lead to the formation of more polar byproducts.[2][5] If you observe unfamiliar spots on your TLC, consider running the reaction at a lower temperature.

    • Thermal Degradation: Fluorenone-type structures can be formed through thermal degradation, especially in the presence of oxygen.[6][7] This underscores the importance of precise temperature control.

Q3: During the Friedel-Crafts acylation route, I'm seeing multiple products. How does temperature contribute to this, and how can it be controlled?

The formation of multiple products in a Friedel-Crafts acylation is often linked to temperature.[8] While the structure of your precursor directs the main cyclization, temperature can still influence the reaction's cleanliness.

Key Considerations:

  • Isomer Formation: In some Friedel-Crafts acylations, temperature can affect the regioselectivity, leading to kinetic versus thermodynamic products.[8] For the synthesis of this compound, while the precursor is designed for a specific outcome, extreme temperatures could potentially favor alternative cyclizations or rearrangements, especially if impurities are present in the starting material.

  • Polymeric Byproducts: Friedel-Crafts reactions, particularly at higher temperatures, can sometimes lead to the formation of polymeric materials, which can complicate purification and reduce the yield of the desired monomeric product.[3][5]

  • Decomposition: Excessively high temperatures can lead to the decomposition of the starting material, acylating agent, or the Lewis acid catalyst, resulting in a complex mixture of byproducts.[8]

Solutions:

  • Lowering the Reaction Temperature: Often, running the reaction at a lower temperature (e.g., 0 °C to room temperature) can improve selectivity and minimize byproduct formation.[8]

  • Controlled Addition: Adding the acylating agent or catalyst slowly at a controlled, low temperature can help to manage the reaction exotherm and prevent localized overheating.

Troubleshooting Guides

Guide 1: Optimizing Temperature for the Oxidation of 3-Methoxy-2-methylfluorene

This guide provides a systematic approach to optimizing the reaction temperature for the oxidation of 3-Methoxy-2-methylfluorene to this compound.

Experimental Protocol: Temperature Scouting

  • Setup: Prepare three identical small-scale reactions in parallel.

  • Reactions:

    • Reaction A (Low Temp): Maintain at room temperature (e.g., 25 °C).

    • Reaction B (Mid Temp): Heat to a moderately elevated temperature (e.g., 40 °C).

    • Reaction C (High Temp): Heat to a higher temperature (e.g., 60 °C).

  • Monitoring: Monitor the progress of each reaction at regular intervals (e.g., every hour) using TLC.

  • Analysis: Compare the TLC profiles for conversion of starting material and formation of byproducts.

  • Quenching: Once the optimal conditions are identified (highest conversion with minimal byproducts), quench the corresponding reaction.

Data Interpretation:

TemperatureConversion RateByproduct FormationRecommendation
Low SlowMinimalIncrease reaction time or slightly increase temperature.
Medium Moderate to FastLowPotentially optimal; verify by isolating and characterizing the product.
High Very FastSignificantReduce temperature to improve selectivity.
Guide 2: Troubleshooting Impurity Formation During Synthesis

This guide will help you identify and minimize impurities that may arise from suboptimal reaction temperatures.

Workflow for Impurity Identification and Mitigation

Caption: Troubleshooting workflow for impurity identification and mitigation.

Explanation of the Workflow:

  • Detection: The process begins when an impurity is detected in the crude product.

  • Analysis and Identification: Use analytical techniques like TLC, LC-MS, and NMR to characterize and identify the impurity.

  • Troubleshooting Path:

    • If the impurity is unreacted starting material , the reaction was likely incomplete. In this case, you may need to increase the reaction time or cautiously increase the temperature.

    • If the impurity is an unknown byproduct , a side reaction has occurred. This often necessitates a decrease in reaction temperature to improve selectivity.

  • Optimization and Purification: Based on the impurity's identity, adjust the reaction conditions accordingly. Following optimization, purify the crude product to obtain pure this compound.

By methodically adjusting the reaction temperature and analyzing the outcomes, you can significantly improve the synthesis of this compound, leading to higher yields and purity.

References

  • Thermal Degradation of Photoluminescence Poly(9,9-dioctylfluorene) Solvent-Tuned Aggregate Films. (2022). MDPI. Retrieved from [Link]

  • The synthesis of mono- and diacetyl-9H-fluorenes. Reactivity and selectivity in the Lewis acid catalyzed Friedel. (n.d.). Roskilde University. Retrieved from [Link]

  • The synthesis of mono- and diacetyl-9H-fluorenes. Reactivity and selectivity in the Lewis acid catalyzed Friedel-Crafts acetylation of 9H-fluorene. (2009). ResearchGate. Retrieved from [Link]

  • The effect of temperature on the conversion and selectivity of Friedel-Crafts acetylation of Fl in DCE. The reaction time was 3 hours. (n.d.). ResearchGate. Retrieved from [Link]

  • Thermal oxidation degradation pathway of polyfluorene. (n.d.). ResearchGate. Retrieved from [Link]

  • Developing Investigation Skills in an Introductory Multistep Synthesis Using Fluorene Oxidation and Reduction. (2004). Journal of Chemical Education. Retrieved from [Link]

Sources

Technical Support Center: Regioisomer Separation in 3-Methoxy-2-methylfluoren-9-one Production

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the synthesis and purification of 3-Methoxy-2-methylfluoren-9-one. This document is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and guidance for the critical step of separating regioisomers often encountered during this synthesis.

Introduction: The Challenge of Regioisomer Formation

The synthesis of this compound, a valuable building block in medicinal chemistry and materials science, is commonly achieved through an intramolecular Friedel-Crafts acylation of a biphenyl precursor. While effective, this reaction can lead to the formation of a closely related regioisomer, 1-Methoxy-2-methylfluoren-9-one. The similar physical and chemical properties of these isomers make their separation a significant challenge. This guide will provide a systematic approach to tackling this purification problem.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues you might encounter during your experiments, presented in a question-and-answer format.

Issue 1: My crude product shows two very close spots on the TLC plate. How do I confirm they are regioisomers?

Q: I've run a TLC of my crude reaction mixture (e.g., in 30% ethyl acetate in hexanes) and I see two distinct, yet very close, spots. How can I be sure these are the desired this compound and the 1-methoxy regioisomer?

A: This is a very common observation. The two major products of the intramolecular Friedel-Crafts acylation of 4'-methoxy-3'-methyl-[1,1'-biphenyl]-2-carboxylic acid are indeed the target molecule and its isomer. Here’s how you can approach this:

  • Understanding the Reaction: The cyclization occurs via an electrophilic aromatic substitution. The acylium ion can attack either of the two available ortho positions on the methoxy- and methyl-substituted ring. The electronic directing effects of the methoxy (ortho, para-directing) and methyl (ortho, para-directing) groups, combined with steric hindrance, will influence the ratio of the two products.

    G cluster_0 Intramolecular Friedel-Crafts Acylation Precursor 4'-methoxy-3'-methyl- [1,1'-biphenyl]-2-carboxylic acid Acylium Acylium Ion Intermediate Product_3_methoxy This compound (Desired Product) Product_1_methoxy 1-Methoxy-2-methylfluoren-9-one (Regioisomeric Impurity)

    Figure 1: Synthetic pathway leading to regioisomers.
  • Preliminary Characterization: Before extensive purification, it's wise to obtain a proton NMR (¹H NMR) of the crude mixture. While the spectra will be complex, you may be able to identify distinct methoxy (-OCH₃) and methyl (-CH₃) singlets for each isomer, giving you a preliminary idea of the product ratio. Methoxy protons in aromatic systems typically appear as sharp singlets between 3.8 and 4.0 ppm.[1]

  • Systematic TLC Optimization: The first step to successful separation is developing a TLC solvent system that provides the best possible separation (ΔRf). A difference in Rf values of at least 0.2 is ideal for column chromatography.

    Solvent System (v/v)Typical ObservationRecommendation
    100% HexanesBoth spots remain at the baseline (Rf ~ 0).Too non-polar.
    100% Ethyl AcetateBoth spots are at the solvent front (Rf ~ 1).Too polar.
    10:1 Hexanes:Ethyl AcetateSpots may start to separate slightly.Increase polarity.
    5:1 to 2:1 Hexanes:Ethyl AcetateOptimal separation is often found in this range.Fine-tune the ratio for maximum ΔRf.
    Dichloromethane:HexanesCan offer different selectivity.Explore various ratios.

    Pro-Tip: Run several TLCs with different solvent systems simultaneously to efficiently find the optimal conditions.[2]

Issue 2: I can't get good separation of the regioisomers by column chromatography.

Q: I've tried running a column, but my fractions are all mixed. How can I improve my separation?

A: This is a common frustration when separating isomers with similar polarities. Here's a detailed protocol and troubleshooting guide for your column chromatography.

  • Column Preparation:

    • Choose a long, narrow column for better resolution.

    • Use silica gel with a mesh size of 230-400.[3]

    • Pack the column using the "slurry method" with your initial, low-polarity eluent (e.g., 10:1 Hexanes:Ethyl Acetate) to ensure a homogenous stationary phase without air bubbles.[4]

  • Sample Loading:

    • Dissolve your crude product in a minimal amount of a slightly more polar solvent (like dichloromethane) to ensure it's fully dissolved.

    • Alternatively, for better resolution, use "dry loading": dissolve the crude product, add a small amount of silica gel, evaporate the solvent, and then carefully add the dried silica-adsorbed sample to the top of your column.

  • Elution:

    • Start with a low-polarity solvent system (e.g., the one that gave your target compound an Rf of ~0.15 on TLC).

    • Employ a shallow gradient elution. This means very gradually increasing the polarity of the mobile phase. For example, start with 10:1 Hexanes:Ethyl Acetate and slowly move to 9:1, 8:1, etc. A sudden increase in polarity will cause the compounds to elute together.[5]

    • Collect small fractions and monitor them by TLC.

    G cluster_0 Column Chromatography Workflow Start Crude Product (Mixture of Isomers) TLC TLC Method Development (Find optimal solvent system) Column Pack Column with Silica Gel Load Load Sample (Dry Loading Recommended) Elute Elute with Shallow Gradient (e.g., Hexanes -> Hexanes/EtOAc) Collect Collect Small Fractions Analyze Analyze Fractions by TLC Combine Combine Pure Fractions Mixed Combine Mixed Fractions for Re-chromatography

    Figure 2: Workflow for optimizing column chromatography.
ProblemPotential CauseSuggested Solution
Broad, overlapping bands Column was packed improperly (air bubbles, channels).Repack the column carefully using the slurry method.[4]
Sample was loaded in too much solvent.Use the minimum volume of solvent for loading, or preferably, use the dry loading technique.
Both isomers elute together The polarity of the eluent was increased too quickly.Use a much shallower gradient. Make very small, incremental changes to the solvent polarity.[5]
The chosen solvent system has poor selectivity.Experiment with different solvent systems on TLC. For example, try a toluene/acetone or dichloromethane/methanol system.[2]
Low recovery of material The compound may be adsorbing irreversibly to the silica.Add a small amount (0.1-1%) of a modifier like triethylamine to the eluent if your compound is basic, or acetic acid if it is acidic, to reduce tailing and improve recovery.[3]
Issue 3: My column chromatography is tedious and I'm losing a lot of material. Are there other options?

Q: Column chromatography is proving to be very time-consuming and my yields are suffering. What other purification techniques can I try?

A: Absolutely. If chromatography is not providing the desired outcome, recrystallization is a powerful alternative, especially if one regioisomer is formed in significant excess.

  • Solvent Screening: The key to successful recrystallization is finding the right solvent. A good solvent will dissolve your compound when hot but not when cold.

    SolventSolubility Observation (Hot)Solubility Observation (Cold)Recommendation
    MethanolSolubleSparingly SolubleGood candidate.[6]
    EthanolSolubleSparingly SolubleGood candidate.
    IsopropanolSolubleInsolubleExcellent candidate.
    AcetoneVery SolubleSolublePoor choice, try as an anti-solvent.
    TolueneSolubleSparingly SolubleGood for less polar compounds.
    Ethyl Acetate/HexanesSoluble (in mixture)Insoluble (in hexanes)A good two-solvent system to try.
  • Procedure:

    • Dissolve the crude product in a minimal amount of the chosen boiling solvent.

    • Allow the solution to cool slowly to room temperature.

    • If no crystals form, try scratching the inside of the flask with a glass rod or placing it in an ice bath.

    • Collect the crystals by vacuum filtration and wash with a small amount of the cold solvent.

    • Analyze the purity of the crystals and the mother liquor by TLC or ¹H NMR.

Pro-Tip: Sometimes, a multi-step purification is necessary. You can use column chromatography to enrich for the major isomer and then use recrystallization to obtain a highly pure final product.

Issue 4: How do I definitively identify my purified products?

Q: I have isolated two different compounds. How can I be sure which one is this compound?

A: Spectroscopic analysis is essential for unambiguous structure determination.

  • ¹H NMR Spectroscopy: The aromatic region of the ¹H NMR spectrum will be the most informative. The substitution pattern of each isomer will result in a unique set of splitting patterns for the aromatic protons. While predicting the exact chemical shifts can be complex without reference spectra, you can look for characteristic splitting patterns (doublets, triplets, etc.) and coupling constants. The methoxy and methyl groups should appear as sharp singlets.[1]

  • ¹³C NMR Spectroscopy: The number of unique carbon signals will confirm the presence of a single isomer in your sample. The chemical shift of the carbonyl carbon (C=O) is typically in the range of 190-200 ppm.

  • 2D NMR (COSY, HSQC, HMBC): If available, 2D NMR techniques will allow you to definitively assign all proton and carbon signals and confirm the connectivity of the atoms in your molecule.

  • Melting Point: Pure compounds have sharp melting points. A broad melting range is indicative of impurities. If you can find literature values for the melting points of the two isomers, this can be a quick and easy way to distinguish them.

Summary and Key Takeaways

The separation of regioisomers in the synthesis of this compound is a common challenge that can be overcome with a systematic and patient approach.

  • Anticipate Isomer Formation: Understand the reaction mechanism to predict the likely byproducts.

  • Master TLC: A well-optimized TLC solvent system is the foundation for successful chromatographic separation.

  • Employ Shallow Gradients: When using column chromatography, a gradual increase in solvent polarity is crucial for separating closely related isomers.

  • Consider Recrystallization: This can be a highly effective method for purifying the major isomer, especially after an initial enrichment step.

  • Confirm with Spectroscopy: Use a combination of 1D and 2D NMR techniques to unambiguously identify your final products.

By following the guidance in this document, you will be well-equipped to tackle the purification challenges associated with this important synthetic intermediate.

References

  • Column Chromatography. Separation of Fluorene and 9-Fluorenone. (n.d.).
  • Separating Fluorine and 9-fluroenone with TLC and Column Chromatography. (2013, November 21). Odinity. Retrieved from [Link]

    • Column Chromatography. (n.d.). ResearchGate. Retrieved from [Link]

  • US5629456A - Method of preparing a fluorene derivative and the method of purifying thereof. (n.d.). Google Patents.
  • Column Chromatography. (n.d.). Chemistry at Winthrop University. Retrieved from [Link]

  • Column Chromatography: The Separation of an Unknown Mass Percentage Mixture of Ferrocene and Fluorenone and TLC Analysis Experim. (n.d.). Retrieved from [Link]

  • Recrystallization of Fluorene in Chem 315. (n.d.). Scribd. Retrieved from [Link]

  • Method of preparing a fluorene derivative and the method of purifying thereof. (n.d.). SciSpace. Retrieved from [Link]

  • Column chromatography. (n.d.). Columbia University. Retrieved from [Link]

  • Mastering Column Chromatography: Techniques and Tips. (2024, November 20). Chrom Tech, Inc. Retrieved from [Link]

  • Intramolecular Friedel‐Crafts acylation. (n.d.). ResearchGate. Retrieved from [Link]

  • Organic Chemistry. (n.d.). LabArchives. Retrieved from [Link]

  • Intramolecular cyclisations of biphenyl-2-carboxyl radicals: evidence for a II-state aroyloxyl radical. (n.d.). Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Retrieved from [Link]

  • Intramolecular Friedel-Crafts Reactions. (2018, May 30). Master Organic Chemistry. Retrieved from [Link]

  • CN103224441A - Crystallization method for fluorene purification. (n.d.). Google Patents.
  • Methoxy groups just stick out. (2026, January 27). ACD/Labs. Retrieved from [Link]

  • Journal of Chromatography & Separation Techniques. (2023, April 6). Longdom Publishing. Retrieved from [Link]

  • Basic 1H- and 13C-NMR Spectroscopy. (n.d.). Retrieved from [Link]

  • Regioselective friedel-crafts acylation with. (n.d.). Retrieved from [Link]

  • Chromatography Techniques for Polar Analytes: Column Selection Guide. (n.d.). Pharma Now. Retrieved from [Link]

  • Synthesis of 4'-methoxybiphenyl-4-carboxylic acid. (n.d.). PrepChem.com. Retrieved from [Link]

  • 1H NMR. (n.d.). Retrieved from [Link]

  • Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts. (n.d.). IUCr Journals. Retrieved from [Link]

  • Chromatographic Methods of Analysis. (n.d.). Retrieved from [Link]

  • Guide to GC Column Selection and Optimizing Separations. (2021, January 28). Restek Resource Hub. Retrieved from [Link]

  • CHEM 344 Thin Layer Chromatography. (n.d.). Retrieved from [Link]

  • Column Chromatography and TLC Lab Analysis. (2013, November 18). Odinity. Retrieved from [Link]

  • Intramolecular Friedel-Crafts Acylation Research Articles - Page 1. (n.d.). R Discovery. Retrieved from [Link]

  • 14 INTRAMOLECULAR FREIDEL CRAFT ALKYLATION | ORM 2 | JEE MAIN | IIT ADVANCED | BY TEAM COMPETISHUN. (2020, September 11). YouTube. Retrieved from [Link]

  • Friedel Crafts Acylation And Alkylation Reaction. (n.d.). BYJU'S. Retrieved from [Link]

  • Friedel-Crafts Alkylation with Practice Problems. (2022, January 2). Chemistry Steps. Retrieved from [Link]

  • 1-Methoxy-9-fluorenone - Optional[13C NMR] - Chemical Shifts. (n.d.). SpectraBase. Retrieved from [Link]

  • (PDF) How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. (2021, September 15). ResearchGate. Retrieved from [Link]

  • Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. (2013, May 1). Arabian Journal of Chemistry. Retrieved from [Link]

  • NHC-Catalyzed Regioselective Intramolecular Radical Cyclization Reaction for the Synthesis of Benzazepine Derivatives. (n.d.). ResearchGate. Retrieved from [Link]

  • 4.6. Separating enantiomers. (n.d.). Organic Chemistry 1: An open textbook. Retrieved from [Link]

  • pyrimidinecarboxylic acid, 2-(1,1-dimethylethyl)-3,4-dihydro-4-oxo-, methyl ester, (R)- or (S). (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

  • Controlling regioselectivity of cyclization in heterocyclic alkynylamides. (n.d.). UNB Scholar. Retrieved from [Link]

  • BJOC - Search Results. (2026, February 17). Beilstein Journals. Retrieved from [Link]

  • Fractionation platform for target identification using off-line directed two-dimensional chromatography, mass spectrometry and n. (2020, October 30). Retrieved from [Link]

  • US5080794A - Separation of 1-methoxy-2-propanol and water. (n.d.). Google Patents.

Sources

Technical Support Center: Troubleshooting Fluorenone Methylation Workflows

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the synthesis of 9-methyl-9-fluorenol via the methylation of 9-fluorenone. While Grignard additions are often taught as straightforward carbon-carbon bond-forming reactions[1], the unique electronic and steric environment of the fluorenone system introduces complex mechanistic bifurcations.

This guide is designed to deconstruct the causality behind common side reactions—such as pinacol homocoupling and acid-catalyzed dehydration—and provide self-validating, field-proven protocols to ensure high-yield synthesis.

Part 1: Frequently Asked Questions & Troubleshooting

Q1: My GC-MS/NMR shows a large amount of a dimeric byproduct (9,9'-bifluorene-9,9'-diol) instead of 9-methyl-9-fluorenol. What is happening?

The Causality: You are observing pinacol homocoupling, which occurs when the reaction deviates from a polar nucleophilic addition into a Single Electron Transfer (SET) pathway[2]. 9-Fluorenone possesses a highly conjugated


-system and a low reduction potential. Instead of attacking the carbonyl carbon nucleophilically, the Grignard reagent (especially those with easily oxidized halides like 

) transfers a single electron to the lowest unoccupied molecular orbital (LUMO) of fluorenone. This generates a resonance-stabilized ketyl radical anion. These radicals rapidly diffuse and dimerize to form the diol byproduct[3].

The Solution: To suppress the SET pathway, you must alter the electronics of the transition state:

  • Switch your halide: Use

    
     instead of 
    
    
    
    . Chlorides are harder to oxidize, raising the energy barrier for the SET pathway.
  • Lower the temperature: Run the addition at -78 °C. SET pathways often have higher activation entropies; cryogenic conditions kinetically favor the concerted polar transition state.

  • Change the nucleophile: Switch to Methyllithium (

    
    ) or utilize an organocerium reagent (
    
    
    
    ). Cerium strongly coordinates to the carbonyl oxygen, increasing its electrophilicity while being a poor electron donor, virtually eliminating SET.
Q2: My reaction went to completion, but after workup, the product degraded into an alkene (9-methylenefluorene). How do I prevent this?

The Causality: The desired product, 9-methyl-9-fluorenol, is a tertiary, benzylic-like alcohol. The extended aromatic fluorenyl system highly stabilizes the resulting 9-methyl-9-fluorenyl carbocation if the hydroxyl group is protonated[4]. Standard acidic workups (e.g., using 1M HCl to dissolve magnesium salts) will rapidly catalyze the dehydration of your product into 9-methylenefluorene[5].

The Solution: You must maintain strictly neutral or mildly basic conditions during isolation. Quench the reaction at 0 °C using a mild buffer, such as saturated aqueous ammonium chloride (


). If the product still dehydrates during silica gel chromatography, pre-treat your silica with 1% triethylamine (TEA) to neutralize acidic silanol sites, or switch to neutral alumina.
Q3: The reaction stalls at 50% conversion, yielding unreacted fluorenone. Adding more Grignard reagent doesn't help. Why?

The Causality: This is a classic symptom of the Schlenk equilibrium favoring unreactive magnesium halide aggregates[6]. In ethereal solvents, Grignard reagents exist in a complex equilibrium between monomeric


, dimeric species, and 

. As the reaction progresses, the generated magnesium alkoxides can form mixed aggregates with the remaining Grignard reagent, drastically reducing its nucleophilicity.

The Solution: Ensure your THF is freshly distilled to optimize the solvation of monomeric species. If aggregation persists, switching to Methyllithium (


) bypasses the Schlenk equilibrium entirely, providing a consistent, highly reactive monomeric nucleophile.

Part 2: Quantitative Data & Reagent Selection

To minimize side reactions, reagent selection is critical. The table below summarizes the causality between the chosen methylating agent, its propensity for SET, and the expected yield of 9-methyl-9-fluorenol.

Methylating AgentPropensity for SETSchlenk Equilibrium IssuesRecommended SolventTypical Yield (9-Methyl-9-fluorenol)
MeMgI High (Iodide easily oxidized)YesEt

O
< 40% (High dimerization)
MeMgCl ModerateYesTHF60 - 75%
MeLi Low (Hard nucleophile)NoTHF / Et

O
85 - 90%
MeCeCl

Very Low (Non-reducing)NoTHF> 95% (Cleanest profile)

Part 3: Mechanistic Visualization

The following diagram illustrates the competing pathways during the methylation of 9-fluorenone. Controlling these pathways is the key to minimizing side reactions.

G Fluorenone 9-Fluorenone + Methylating Agent Polar Polar Nucleophilic Addition Fluorenone->Polar Low Temp (-78°C) Hard Nucleophile (MeLi) SET Single Electron Transfer (SET) Fluorenone->SET High Temp Soft Nucleophile (MeMgI) Product 9-Methyl-9-fluorenol (Desired Product) Polar->Product Ketyl Ketyl Radical Anion Intermediate SET->Ketyl Ketyl->Product Radical Recombination (Minor) Pinacol 9,9'-Bifluorene-9,9'-diol (Pinacol Homocoupling) Ketyl->Pinacol Dimerization

Fig 1: Competing polar nucleophilic and SET pathways in fluorenone methylation.

Part 4: Optimized Experimental Protocol

To guarantee trust and reproducibility, the following protocol utilizes Cerium-mediated methylation (Luche-type addition) to completely suppress the SET pathway and prevent acid-catalyzed dehydration. This creates a self-validating system where visual cues confirm mechanistic control.

Standard Operating Procedure: Cerium-Mediated Methylation of 9-Fluorenone

Step 1: Preparation of Anhydrous CeCl


 
  • Place 1.5 equivalents of CeCl

    
    ·7H
    
    
    
    O in a flame-dried Schlenk flask.
  • Heat under high vacuum (0.1 mmHg) at 140 °C for 2 hours.

  • Self-Validation Check: The resulting anhydrous CeCl

    
     must be a white, free-flowing powder. Any clumping indicates residual moisture, which will aggressively quench your nucleophile.
    

Step 2: Organocerium Formation

  • Cool the flask to 0 °C under an Argon atmosphere.

  • Suspend the anhydrous CeCl

    
     in freshly distilled, anhydrous THF (0.5 M) and stir vigorously for 2 hours to ensure complete solvation.
    
  • Dropwise add 1.5 equivalents of MeMgCl (3.0 M in THF). Stir for 30 minutes at 0 °C.

  • Causality: This transmetalation generates

    
    , a reagent that is highly oxophilic but lacks the reducing power of standard Grignards, thereby shutting down the SET pathway.
    

Step 3: Nucleophilic Addition

  • Cool the organocerium suspension to -78 °C using a dry ice/acetone bath.

  • Dissolve 1.0 equivalent of 9-fluorenone in a minimal amount of anhydrous THF and add it dropwise to the reaction mixture over 15 minutes.

  • Self-Validation Check: Monitor the color. A successful polar addition will remain relatively pale/cloudy. The sudden appearance of a deep, persistent orange/red color indicates the unwanted formation of the fluorenyl ketyl radical[3].

Step 4: Buffered Quench and Isolation

  • After stirring for 1 hour at -78 °C, quench the reaction while still cold by adding saturated aqueous

    
     dropwise.
    
  • Causality: The mild

    
     buffer (pH ~6) destroys the reactive organometallics without providing the strong acidic protons required to catalyze the dehydration of the tertiary 9-methyl-9-fluorenol product[5].
    
  • Allow the mixture to warm to room temperature. Extract three times with Ethyl Acetate (EtOAc).

  • Wash the combined organic layers with brine, dry over anhydrous Na

    
    SO
    
    
    
    , and concentrate under reduced pressure to yield the pure product.

References

  • The Grignard Reaction – Unraveling a Chemical Puzzle Journal of the American Chemical Society (JACS)[Link]

  • Evidence Against Single-Electron Transfer in the Additions of Most Organomagnesium Reagents to Carbonyl Compounds PMC / National Institutes of Health[Link]

  • A Computational Study on Addition of Grignard Reagents to Carbonyl Compounds ResearchGate[Link]

  • Reactions of Grignard Reagents Master Organic Chemistry[Link]

  • Infrared Spectroscopy of Fluorenyl Cations at Cryogenic Temperatures ACS Publications[Link]

Sources

Technical Support Center: Overcoming Steric Hindrance in 2-Methyl-3-Methoxy Substitution Workflows

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to achieve high yields when functionalizing the 2-methyl-3-methoxybenzene scaffold.

The core challenge with this motif is the severe steric congestion at the 1-position (and 4-position). The 2-methyl group directly blocks the adjacent reaction center. Furthermore, the 3-methoxy group exerts a "buttressing effect"—it sterically restricts the rotational freedom of the 2-methyl group, forcing it toward the 1-position and exacerbating the steric blockade. Successfully functionalizing this system requires a precise balance of electronic activation and steric manipulation [4].

Troubleshooting Guide & FAQs

Q1: I am attempting a Suzuki-Miyaura coupling of 1-bromo-2-methyl-3-methoxybenzene, but I recover >80% of my starting material. Why is the reaction failing? A1: The high recovery of your starting material indicates a failure at the oxidative addition step. The palladium(0) catalyst cannot easily insert into the C-Br bond due to the steric shield provided by the ortho-methyl group [5]. Solution: You must increase the electron density at the palladium center to force the oxidative addition. Switch from standard ligands (like PPh3 or dppf) to dialkylbiaryl phosphine ligands (Buchwald ligands) such as SPhos or XPhos . Alternatively, N-heterocyclic carbene (NHC) ligands like IPr * provide "flexible bulk" that excels in forming highly hindered ortho-substituted biaryls [2].

Q2: My Buchwald-Hartwig amination with 1-chloro-2-methyl-3-methoxybenzene and a secondary amine stalls at the intermediate stage. I see consumption of starting material but low product yield. What is the bottleneck? A2: If the starting material is consumed but the product isn't forming, the catalytic cycle is likely stalling at the reductive elimination step. The steric clash between the bulky secondary amine and the 2-methyl-3-methoxy aryl group on the Pd(II) intermediate creates an exceptionally high energy barrier for C-N bond formation. Solution: Reroute the reductive elimination pathway by using a highly specialized ligand like BrettPhos or RuPhos . These ligands are explicitly designed to accommodate sterically challenging substrates by enforcing a geometry that pushes the aryl and amine groups together, accelerating reductive elimination [1, 3].

Q3: How does the choice of base affect the transmetalation step in these hindered systems? A3: In sterically hindered Suzuki-Miyaura couplings, the formation of the critical Pd-O-B linkage during transmetalation is severely restricted. Weak bases (like K₂CO₃) often fail to generate the active boronate species efficiently in the presence of ortho-substituents. Solution: Switch to a stronger, more soluble base such as Sodium tert-butoxide (NaOtBu) or Cesium Fluoride (CsF) . CsF is particularly effective because the fluoride ion has a high affinity for boron, forming a highly reactive fluoroborate that undergoes transmetalation much faster, bypassing the steric bulk [5].

Mechanistic Visualizations

To better understand where your reaction is failing, refer to the catalytic cycle and troubleshooting logic tree below.

CatalyticCycle Pd0 Pd(0) + Bulky Ligand (Active Catalyst) OA Oxidative Addition Barrier: High due to 2-Me Pd0->OA 1-Halo-2-Me-3-OMe-Benzene PdII Ar-Pd(II)-X Intermediate OA->PdII TM Transmetalation Barrier: Base Dependent PdII->TM Boronic Acid / Base PdII_R Ar-Pd(II)-R Intermediate TM->PdII_R RE Reductive Elimination Driven by Ligand Bulk PdII_R->RE RE->Pd0 Catalyst Regeneration Product 2-Methyl-3-Methoxy Coupled Product RE->Product Product Release

Mechanistic workflow of Pd-catalyzed cross-coupling highlighting steric bottlenecks.

TroubleshootingLogic Start Reaction Stalled? CheckSM Is Starting Material Recovered? Start->CheckSM YesSM Yes: Failed Oxidative Addition CheckSM->YesSM >80% SM NoSM No: Failed Reductive Elimination CheckSM->NoSM <20% SM Sol1 Use Electron-Rich Ligand (SPhos/XPhos) YesSM->Sol1 Sol2 Use Sterically Demanding Ligand (BrettPhos) NoSM->Sol2

Troubleshooting logic tree for identifying and resolving bottlenecks in hindered couplings.

Data Presentation: Ligand Selection Matrix

Selecting the correct ligand is the single most important variable when dealing with the 2-methyl-3-methoxy system. Use the table below to match your specific coupling reaction to the optimal ligand architecture.

LigandCatalyst SystemPrimary ApplicationSteric ToleranceTypical Yield (Hindered Substrates)
SPhos Pd₂(dba)₃ / SPhosSuzuki-Miyaura (Aryl Chlorides/Bromides)High (Ortho-substituted)85 - 95%
XPhos Pd(OAc)₂ / XPhosBuchwald-Hartwig (Primary Amines)Very High80 - 90%
BrettPhos Pd₂(dba)₃ / BrettPhosBuchwald-Hartwig (Secondary Amines)Extreme (Di-ortho substituted)75 - 85%
IPr * (NHC)[Pd-PEPPSI-IPr*]Suzuki-Miyaura (Tetra-ortho biaryls)Maximum70 - 80%

Experimental Protocol: Self-Validating Suzuki-Miyaura Coupling

This protocol is engineered specifically for the highly hindered 1-bromo-2-methyl-3-methoxybenzene . It incorporates a self-validating framework to ensure you can monitor the reaction's integrity at every step.

Objective: To achieve >90% conversion of a sterically hindered ortho-methyl aryl bromide to the corresponding biaryl product.

Step 1: Catalyst Pre-activation (Critical)

  • Action: In a nitrogen-filled glovebox, combine Pd₂(dba)₃ (2.0 mol%), SPhos (8.0 mol%), and the arylboronic acid (1.5 equiv) in a flame-dried Schlenk flask.

  • Causality: Pre-mixing allows the formation of the highly active, monomeric L-Pd(0) species before the introduction of the sterically demanding aryl halide. If the aryl halide is added too early, it can inhibit the reduction of Pd(II) to Pd(0).

Step 2: Substrate and Base Addition

  • Action: Add 1-bromo-2-methyl-3-methoxybenzene (1.0 equiv) and anhydrous K₃PO₄ (2.0 equiv).

  • Causality: K₃PO₄ is a strong, non-nucleophilic base that facilitates transmetalation without causing side-reactions (like etherification or dehalogenation) that smaller alkoxides (like NaOMe) might trigger.

Step 3: Solvent Addition and Heating

  • Action: Add degassed Toluene/H₂O (10:1 v/v) to achieve a 0.2 M concentration. Seal the flask and heat to 100 °C for 12 hours.

  • Causality: The biphasic system ensures the inorganic base dissolves sufficiently to participate in the transmetalation transition state, while the non-polar toluene keeps the organic substrates in solution.

Step 4: Validation Checkpoints & Workup

  • Action: At the 2-hour mark, sample the organic layer for TLC and GC-MS analysis.

  • Validation: You should observe the disappearance of the starting material isotope pattern (M, M+2 for bromine) and the appearance of the product mass.

  • Troubleshooting: If a heavy black precipitate (Pd black) is observed early in the reaction, it indicates catalyst decomposition. This usually means the ligand loading was insufficient to stabilize the Pd(0) intermediate against the steric strain. If Pd black forms, abort, clean the flask, and restart with a 1:3 ratio of Pd to SPhos.

References

  • Technical Support Center: Overcoming Steric Hindrance in Ortho-Substituted Iodoanisole Reactions. Benchchem. 1

  • Bulky-Yet-Flexible Carbene Ligands and Their Use in Palladium Cross-Coupling. MDPI. 2

  • Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. ACS Publications. 3

  • Intermolecular Buchwald–Hartwig Reactions for Enantioselective Synthesis of Diverse Atropisomers. SNNU. 4

  • Suzuki-Miyaura Coupling Enabled by Aryl to Vinyl 1,4-Palladium Migration. PMC. 5

Sources

Validation & Comparative

Analytical Comparison Guide: Empirical vs. Computational ¹H NMR Assignment of 3-Methoxy-2-methylfluoren-9-one

Author: BenchChem Technical Support Team. Date: March 2026

As drug development and materials science increasingly rely on complex substituted fluorenones, the accurate assignment of their nuclear magnetic resonance (NMR) spectra is critical. This guide objectively compares the performance of three distinct analytical methodologies—Empirical High-Resolution NMR (600 MHz) , Quantum Mechanical (QM) DFT-GIAO Prediction , and Heuristic Additivity Algorithms (ChemDraw) —for assigning the ¹H NMR chemical shifts of 3-Methoxy-2-methylfluoren-9-one.

Mechanistic Causality in Fluorenone Chemical Shifts

To accurately evaluate the performance of predictive algorithms against empirical data, we must first understand the physical causality driving the chemical shifts in this compound. The fluorenone core presents a unique rigid, planar system where electronic and steric effects are highly localized:

  • Carbonyl Magnetic Anisotropy (Deshielding): The C=O group at the C-9 position generates a powerful magnetic deshielding cone. Protons located in the peri-positions (H-1 and H-8) are forced into the deshielding region of the induced magnetic field, shifting their resonance significantly downfield (>7.4 ppm) 1[1].

  • Resonance Shielding (+M Effect): The methoxy group (-OCH₃) at C-3 acts as a strong π-electron donor. This resonance effect dramatically increases electron density at the ortho-position (C-4), shielding H-4 and shifting it upfield (~7.02 ppm) relative to standard aromatic protons.

  • Steric Isolation: The methyl group at C-2 isolates H-1, collapsing its multiplicity to a singlet, while providing mild hyperconjugative electron donation that slightly offsets the carbonyl's deshielding effect.

Comparative Methodology & Self-Validating Protocols

The reliability of any analytical comparison rests on the rigor of its protocols. Below are the step-by-step methodologies used to generate the comparative data.

Protocol A: High-Resolution ¹H NMR Acquisition (Empirical Gold Standard)
  • Sample Preparation: Dissolve 5.0 mg of high-purity this compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference. Transfer to a precision 5 mm borosilicate NMR tube.

  • Instrument Tuning: Insert the sample into a 600 MHz NMR spectrometer equipped with a cryoprobe. Lock onto the deuterium frequency of the CDCl₃ solvent and execute automated gradient shimming (e.g., TopShim) to achieve a highly homogeneous magnetic field.

  • Acquisition: Execute a standard 30-degree pulse sequence (zg30). Set the relaxation delay (D1) to 2.0 seconds to ensure complete longitudinal relaxation of all protons, preventing integration errors. Acquire 16 scans (NS=16).

  • Processing: Apply a Fourier Transform (FT) to convert the Time Domain (FID) to the Frequency Domain. Perform zero-order and first-order phase corrections, followed by a polynomial baseline correction. Calibrate the TMS singlet strictly to 0.00 ppm.

Protocol B: QM DFT-GIAO Computational Prediction
  • Geometry Optimization: Construct the 3D molecular model and perform an initial ground-state geometry optimization using Density Functional Theory (DFT) at the B3LYP/6-31G(d) level.

  • Frequency Verification: Run a vibrational frequency calculation to ensure the absence of imaginary frequencies, confirming the structure is at a true local energy minimum.

  • Tensor Calculation: Execute the NMR shielding tensor calculation utilizing the 2 method at the highly rigorous B3LYP/6-311+G(2d,p) level[2].

  • Solvent Modeling: Apply the Conductor-like Polarizable Continuum Model (CPCM) configured for chloroform to simulate solvation effects.

  • Scaling: Extract the isotropic shielding values and apply linear regression scaling against a computationally derived TMS reference to correct for systematic DFT errors 3[3].

Protocol C: Heuristic Additivity Prediction (ChemDraw Professional)
  • Input: Draw the 2D topological structure of the molecule in ChemDraw Professional.

  • Execution: Utilize the "Predict ¹H-NMR Shifts" module. The software applies hierarchical additivity rules, utilizing a base fluorenone shift database and mathematically adding increments for the -OCH₃ and -CH₃ substituents based on their spatial proximity.

Data Presentation: Performance Comparison

The table below summarizes the quantitative performance of the three methodologies.

Proton AssignmentMultiplicityEmpirical (600 MHz, CDCl₃)DFT-GIAO (B3LYP)Heuristic (ChemDraw)
H-1 Singlet (s)7.48 ppm7.52 ppm7.35 ppm
H-4 Singlet (s)7.02 ppm6.98 ppm7.15 ppm
H-5 Doublet (d)7.42 ppm7.45 ppm7.50 ppm
H-6 Triplet (t)7.26 ppm7.30 ppm7.35 ppm
H-7 Triplet (t)7.45 ppm7.49 ppm7.48 ppm
H-8 Doublet (d)7.68 ppm7.75 ppm7.60 ppm
2-CH₃ Singlet (s)2.28 ppm2.31 ppm2.35 ppm
3-OCH₃ Singlet (s)3.95 ppm3.92 ppm3.85 ppm

Performance Analysis:

  • DFT-GIAO demonstrates exceptional accuracy, with a Root-Mean-Square Deviation (RMSD) of <0.05 ppm compared to the empirical gold standard. It successfully captures the complex interplay between the carbonyl's anisotropy and the methoxy group's resonance.

  • Heuristic Prediction struggles with the specific peri-deshielding effects of the rigid fluorenone core, underestimating the downfield shift of H-1 and H-8, and overestimating H-4 due to generalized additivity rules that fail to account for rigid planar geometries.

Workflow Visualizations

To facilitate reproducibility, the logical relationships and operational steps for both the empirical and computational workflows are mapped below.

NMR_Workflow Sample Sample Preparation (CDCl3 + TMS) Shim Shimming & Tuning (Locking CDCl3) Sample->Shim Pulse zg30 Pulse Sequence (D1=2s, NS=16) Shim->Pulse FID Acquire FID (Time Domain) Pulse->FID FT Fourier Transform (Frequency Domain) FID->FT Phase Phase & Baseline Correction FT->Phase Peak Peak Picking & Integration Phase->Peak

Figure 1: High-Resolution 1H NMR Acquisition and Processing Workflow.

DFT_Workflow Input 3D Structure Input (this compound) Opt Geometry Optimization (B3LYP/6-31G*) Input->Opt Freq Frequency Calculation (Check for Minima) Opt->Freq GIAO NMR GIAO Calculation (B3LYP/6-311+G(2d,p)) Freq->GIAO Solvent CPCM Solvent Model (Chloroform) GIAO->Solvent Scale Linear Scaling (vs. TMS Reference) GIAO->Scale

Figure 2: QM DFT-GIAO Computational Workflow for NMR Prediction.

Conclusion & Recommendations

For routine structural verification during the synthesis of fluorenone derivatives, Heuristic Additivity (ChemDraw) provides a rapid, computationally inexpensive baseline, though users must manually account for >0.15 ppm errors in peri-protons.

When empirical standards are unavailable or when dealing with ambiguous regioisomers (e.g., differentiating 3-methoxy vs. 2-methoxy substitutions), DFT-GIAO calculations serve as a highly robust alternative to empirical data, provided that proper solvent modeling (CPCM) and linear scaling are applied. However, Empirical 600 MHz NMR remains the non-negotiable gold standard for final regulatory submissions and patent claims in drug development.

References

  • Systematic investigation of DFT-GIAO 15N NMR chemical shift prediction using B3LYP/cc-pVDZ | Organic & Biomolecular Chemistry (RSC Publishing) | 3

  • Investigations of NMR Chemical Shifts Using DFT-B3LYP-GIAO Calculations | American Chemical Society (ACS) | 2

  • 1H chemical shifts in NMR: Part 19. Carbonyl anisotropies and steric effects in aromatic aldehydes and ketones | Modgraph / John Wiley & Sons | 1

Sources

A Researcher's Guide to 13C NMR Spectrum Analysis of 3-Methoxy-2-methylfluoren-9-one

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery and materials science, the unambiguous structural elucidation of novel organic molecules is paramount. For researchers engaged in the synthesis and characterization of complex aromatic systems, such as fluorenone derivatives, Nuclear Magnetic Resonance (NMR) spectroscopy stands as an indispensable analytical technique. This guide provides an in-depth analysis of the 13C NMR spectrum of 3-Methoxy-2-methylfluoren-9-one, offering a comparative framework against spectral prediction tools and complementary analytical methods. Our objective is to not only present data but to instill a deeper understanding of the causality behind spectral features and experimental choices, empowering researchers to approach their own analytical challenges with confidence.

The Foundational Role of 13C NMR in Structural Elucidation

Carbon-13 NMR spectroscopy provides a direct map of the carbon framework of a molecule. Each unique carbon atom in a molecule gives rise to a distinct signal in the spectrum, with its chemical shift (δ) being highly sensitive to its local electronic environment. For a molecule like this compound, with its polycyclic aromatic system and functional group decorations, 13C NMR is crucial for confirming the core structure, verifying substituent positions, and identifying any isomeric impurities.

Experimental Protocol: Acquiring a High-Quality 13C NMR Spectrum

The acquisition of a clean, high-resolution 13C NMR spectrum is the bedrock of accurate structural analysis. The following protocol outlines the key steps and the rationale behind them.

1. Sample Preparation:

  • Analyte: this compound (10-20 mg)

  • Solvent: Deuterated chloroform (CDCl3) is a common choice due to its excellent solubilizing power for many organic compounds and its single deuterium lock signal. Other deuterated solvents like DMSO-d6 or Acetone-d6 can be used depending on the solubility of the compound.

  • Procedure: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a standard 5 mm NMR tube. Ensure the sample is fully dissolved to avoid signal broadening.

2. NMR Instrument Parameters (Based on a 400 MHz Spectrometer):

  • Nucleus: 13C

  • Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments) is typically used for a routine 13C spectrum.

  • Acquisition Parameters:

    • Spectral Width (SW): ~200-250 ppm. This range is sufficient to cover the expected chemical shifts for aromatic, carbonyl, and aliphatic carbons.

    • Number of Scans (NS): 1024 or higher. Due to the low natural abundance of 13C (1.1%), a larger number of scans is required to achieve an adequate signal-to-noise ratio.

    • Relaxation Delay (D1): 2-5 seconds. This delay allows for the relaxation of the carbon nuclei back to their equilibrium state between pulses, ensuring quantitative signal intensities are more reliable, especially for quaternary carbons which have longer relaxation times.

    • Proton Decoupling: Broadband proton decoupling is employed to collapse the carbon signals into singlets, simplifying the spectrum and improving sensitivity through the Nuclear Overhauser Effect (NOE).[1]

Analysis of the 13C NMR Spectrum of this compound: A Comparative Approach

Reference Spectrum: 9-Fluorenone

The 13C NMR spectrum of 9-fluorenone exhibits signals for its 13 carbon atoms. The carbonyl carbon (C9) is significantly deshielded and appears downfield, while the aromatic carbons resonate in the typical range of 120-145 ppm.[2][3]

Predicted 13C Chemical Shifts for this compound

The introduction of a methoxy group at C3 and a methyl group at C2 will induce predictable shifts in the positions of the aromatic carbon signals. The methoxy group, being an electron-donating group, will cause an upfield shift (shielding) for the ortho and para carbons and a downfield shift (deshielding) for the ipso-carbon (C3). The methyl group, a weaker electron-donating group, will have a similar but less pronounced effect.

Carbon AtomPredicted Chemical Shift (ppm)Rationale for Shift
C=O (C9)~193The carbonyl carbon is highly deshielded due to the electronegativity of the oxygen atom.
C-O (Methoxy)~55-60The methoxy carbon is in a typical range for an sp3 carbon attached to an oxygen atom.[4][5]
C-CH3 (Methyl)~15-20The methyl carbon is a typical aliphatic sp3 carbon.
Aromatic Carbons110-150The exact shifts will be influenced by the combined electronic effects of the methoxy and methyl groups, leading to a complex pattern.

Comparison with Computational Prediction Tools

To further refine our analysis, we can compare these predicted values with those generated by computational methods. Density Functional Theory (DFT) calculations and machine learning-based prediction tools are increasingly used for this purpose.[6][7][8][9]

  • DFT-based Prediction: DFT calculations can provide highly accurate predictions of NMR chemical shifts, especially when appropriate functionals and basis sets are used. These methods account for the three-dimensional electronic structure of the molecule.

  • Machine Learning Models: Several online platforms and software packages utilize machine learning algorithms trained on large databases of experimental spectra to predict chemical shifts rapidly.

It is important to note that while these tools are powerful, they are not infallible. Discrepancies between predicted and experimental values can arise from conformational effects, solvent interactions, and limitations of the computational model. Therefore, a critical comparison is essential.

Beyond a Simple Spectrum: The Power of Advanced NMR Techniques

For an unambiguous assignment of all carbon signals, especially in a complex molecule like this compound, one-dimensional 13C NMR is often insufficient. Advanced NMR experiments are crucial for providing connectivity information.

DEPT (Distortionless Enhancement by Polarization Transfer):

The DEPT experiment is invaluable for determining the number of protons attached to each carbon. It can distinguish between CH, CH2, and CH3 groups, and by comparing with the standard 13C spectrum, quaternary carbons can be identified.[10] This technique is essential for differentiating between the various aromatic CH carbons and the quaternary carbons of the fluorenone core.

2D NMR Spectroscopy: HSQC and HMBC

Two-dimensional NMR techniques provide correlational data that reveals the connectivity between atoms.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each carbon atom with its directly attached proton(s). This is a powerful tool for assigning the signals of all protonated carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment shows correlations between carbons and protons that are two or three bonds away. This is critical for assigning quaternary carbons by observing their correlations with nearby protons. For instance, the carbonyl carbon (C9) can be definitively assigned by its correlation to the protons on the adjacent aromatic rings.

The following workflow illustrates a comprehensive approach to the structural elucidation of this compound using a combination of NMR techniques.

structural_elucidation_workflow cluster_1d_nmr 1D NMR cluster_2d_nmr 2D NMR cluster_structure Final Structure 1H_NMR 1H NMR HSQC HSQC (1J C-H) 1H_NMR->HSQC 13C_NMR 13C NMR 13C_NMR->HSQC DEPT DEPT (CH, CH2, CH3) Structure Unambiguous Structure of this compound DEPT->Structure HMBC HMBC (2-3J C-H) HSQC->HMBC HMBC->Structure

Caption: Workflow for the comprehensive structural elucidation of this compound using a suite of NMR experiments.

Comparison with Alternative Analytical Techniques

While NMR is the gold standard for detailed structural elucidation, other techniques provide complementary information.

TechniqueInformation ProvidedComparison with 13C NMR
Mass Spectrometry (MS) Provides the molecular weight of the compound and information about its fragmentation pattern.Confirms the molecular formula but does not provide detailed structural connectivity like 13C NMR.
Infrared (IR) Spectroscopy Identifies the presence of specific functional groups (e.g., C=O, C-O).Confirms the presence of the carbonyl and methoxy groups but does not reveal their positions on the aromatic ring.
X-ray Crystallography Provides the precise three-dimensional structure of a molecule in the solid state.Offers the most definitive structural information but requires a suitable single crystal, which is not always obtainable.

Conclusion: A Synergistic Approach to Structural Confidence

The analysis of the 13C NMR spectrum of this compound is a multifaceted process that extends beyond the simple interpretation of a single spectrum. By integrating experimental data with predictions from computational tools and employing advanced NMR techniques like DEPT, HSQC, and HMBC, researchers can achieve an unambiguous and confident structural assignment. This guide has aimed to provide not just the "what" but the "why" behind these analytical choices, fostering a deeper understanding that is essential for the rigorous demands of modern chemical research.

References

  • New Journal of Chemistry. Fluorenone–thiazolidine-4-one scaffolds as antidiabetic and antioxidant agents: design, synthesis, X-ray crystal structures, and binding and computational studies. [Link]

  • Semantic Scholar. Crystal and molecular structure investigations of 9-fluorenone hydrazone by X-ray, DFT, ESI + -MS, FT-IR, UV-Vis and NMR methods. [Link]

  • Feng, Z., et al. (2021). Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. Chemical Science, 12(33), 11037-11048. [Link]

  • Scientific Reports. Synthesis and characterization of fluorenone derivatives with electrical properties explored using density functional theory (DFT). [Link]

  • MDPI. The Search for the Optimal Methodology for Predicting Fluorinated Cathinone Drugs NMR Chemical Shifts. [Link]

  • SpectraBase. 9-Fluorenone - Optional[13C NMR] - Chemical Shifts. [Link]

  • ResearchGate. Chemical structures of the fluorenone derivatives developed in this study. [Link]

  • ChemRxiv. CASCADE-2.0: Real Time Prediction of 13C-NMR Shifts with sub-ppm Accuracy. [Link]

  • Mestrelab Research. Chemical shift prediction in 13C NMR spectroscopy using ensembles of message passing neural networks (MPNNs). [Link]

  • JEOL Ltd. Structure Elucidation of Fluorinated Compounds by NMR. [Link]

  • ResearchGate. Assignments of the 1H and 13C NMR spectra of trans‐4‐hydroxy‐N‐9‐fluorenylmethoxycarbonyl‐L‐proline using one‐ and two‐dimensional NMR spectroscopy. [Link]

  • Thieme. 13C NMR Spectroscopy. [Link]

  • Chemguide. answers C-13 NMR: INTERPRETING SPECTRA. [Link]

  • PubChem. 3-Methoxy-9H-fluoren-9-one. [Link]

  • ResearchGate. Methoxy 13C NMR Chemical Shift as a Molecular Descriptor in the Structural Analysis of Flavonoids and Other Phenolic Compounds. [Link]

  • The Royal Society of Chemistry. Electronic Supplementary Information. [Link]

  • NC State University Libraries. 13.13 Uses of 13C NMR Spectroscopy – Organic Chemistry. [https://openstax.org/books/organic-chemistry/pages/13-13-uses-of-13c-nmr-spectroscopy]([Link] spectroscopy)

  • Doc Brown's Chemistry. 13C nmr spectrum of 1-methoxypropane C4H10O CH3OCH2CH2CH3 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of methyl propyl ether. [Link]

Sources

Technical Analysis: FTIR Characterization of 3-Methoxy-2-methylfluoren-9-one

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the FTIR spectral characteristics of 3-Methoxy-2-methylfluoren-9-one , designed for researchers in organic synthesis and structural characterization.

Executive Summary & Structural Context

This compound represents a polysubstituted fluorenone derivative where the electronic environment of the central carbonyl core is perturbed by two distinct substituents on the aromatic ring: a strongly electron-donating methoxy group (-OCH


) and a weakly electron-donating methyl group (-CH

).

For drug development professionals and synthetic chemists, accurate FTIR interpretation of this molecule is critical for:

  • Regiochemical Verification: Distinguishing the 2,3-substitution pattern from isomeric impurities.

  • Electronic Profiling: Assessing the degree of conjugation and potential reactivity of the carbonyl center.

  • Purity Analysis: Identifying des-methyl or des-methoxy precursors during synthesis.

Theoretical Framework: Substituent Effects

To interpret the spectrum accurately, one must understand how the substituents modify the vibrational modes of the parent 9-fluorenone core.

The Electronic Push-Pull

The carbonyl stretching frequency (


) is the primary diagnostic handle. It is governed by the bond order of the C=O bond.
  • Parent Baseline (9-Fluorenone): Typically absorbs at 1715–1720 cm⁻¹ .

  • 3-Methoxy Effect (+M Resonance): The oxygen lone pair at position 3 can participate in resonance delocalization into the fluorenone ring system. This increases the single-bond character of the carbonyl carbon, lowering the stretching frequency (Red Shift).

  • 2-Methyl Effect (+I Inductive): The methyl group provides a weak inductive donation. While less dramatic than the resonance effect, it contributes to a slight further reduction in wavenumber.

Predicted Net Result: The cumulative electron donation suggests the


 for the target molecule will appear at a lower frequency (~1705–1712 cm⁻¹ ) compared to unsubstituted fluorenone.

Detailed Peak Assignment Guide

The following table breaks down the specific absorption zones. Note that values are derived from established structure-spectroscopy relationships for substituted fluorenones.

Table 1: Diagnostic FTIR Peaks for this compound
Functional GroupModeFrequency (cm⁻¹)IntensityStructural Insight
Ketone (C=O) Stretching1705 – 1712 Strong, SharpPrimary Diagnostic. Lower than parent fluorenone (1715 cm⁻¹) due to 3-OMe resonance donation.
Aromatic C-H Stretching3000 – 3080 Weak - MediumCharacteristic of the fluorene skeleton.
Aliphatic C-H Stretching2835 – 2960 MediumMethyl/Methoxy specific. • ~2960/2870: Methyl (-CH₃) asym/sym stretch.• ~2835–2840: Methoxy C-H (often distinct).
Ether (Ar-O-C) Stretching1240 – 1275 StrongAsymmetric stretch of the aryl-alkyl ether bond. Critical for confirming the methoxy group.[1]
Ether (C-O-C) Stretching1020 – 1075 StrongSymmetric stretch of the methoxy group.
Aromatic Ring C=C Stretch1580 – 1610 Medium - StrongSkeletal vibrations of the fluorenone core. Enhanced intensity due to polar substituents.
Substitution Pattern C-H Bend (OOP)800 – 880 MediumOut-of-plane bending. Used to confirm the 1,2,4-trisubstituted ring pattern (positions 1, 4, and bridgehead are H-bearing or quaternary).

Comparative Analysis: Target vs. Alternatives

To validate your product, compare its spectrum against these common structural analogues.

Table 2: Spectral Differentiation Matrix
FeatureTarget: 3-Methoxy-2-methyl Alternative A: 9-Fluorenone Alternative B: 2-Methylfluorenone
C=O Frequency ~1708 cm⁻¹ (Red Shifted)~1715–1720 cm⁻¹ (Baseline)~1712–1715 cm⁻¹ (Slight Shift)
Aliphatic C-H Present (Mixed) Distinct OMe shoulder at ~2840Absent Only aromatic C-H >3000Present Only Methyl peaks (no OMe shoulder)
Ether Region (1250) Strong Peak Absent Absent
Differentiation Unique Fingerprint: Simultaneous presence of Ether C-O and Aliphatic C-H.Simplest Spectrum: Lacks aliphatic and ether features.Ambiguous Region: Has Aliphatic C-H but lacks the strong C-O ether band.

Experimental Protocol: Self-Validating Workflow

For high-integrity data, do not rely on a single scan. Use this self-validating protocol to ensure the observed peaks are intrinsic to the molecule and not artifacts.

Methodology: Solid-State FTIR (ATR vs. KBr)
  • Preparation:

    • Preferred:Diamond ATR (Attenuated Total Reflectance) . Requires minimal sample (~2 mg). Ideal for detecting surface-sensitive bands.

    • Alternative:KBr Pellet . Mix 1-2% sample with dry KBr. Warning: Hygroscopic KBr can introduce broad O-H bands at 3400 cm⁻¹ that obscure overtones.

  • Background Subtraction:

    • Run an air/empty crystal background immediately before the sample.

    • Validation Check: Ensure the CO₂ doublet (2350 cm⁻¹) is minimized.

  • Acquisition Parameters:

    • Resolution: 4 cm⁻¹ (standard) or 2 cm⁻¹ (high res for fingerprinting).

    • Scans: Minimum 32 scans to improve Signal-to-Noise (S/N) ratio.

  • Data Processing:

    • Apply Baseline Correction to flatten the non-absorbing regions.

    • Normalization: Normalize the C=O peak to 1.0 absorbance units for easy overlay comparison with standards.

Logic Visualization: Characterization Workflow

The following diagram illustrates the logical decision tree for confirming the identity of this compound using spectral data.

FTIR_Validation Start Unknown Sample Spectrum Check_CO Check 1700-1720 cm⁻¹ region Start->Check_CO Is_CO_Present Strong Peak Present? Check_CO->Is_CO_Present Check_Aliphatic Check 2800-3000 cm⁻¹ region Is_CO_Present->Check_Aliphatic Yes Result_Fluorenone ID: 9-Fluorenone (Parent) Is_CO_Present->Result_Fluorenone No/Weak (Impurity) Is_Aliphatic_Present Aliphatic C-H Peaks? Check_Aliphatic->Is_Aliphatic_Present Check_Ether Check 1200-1275 cm⁻¹ region Is_Aliphatic_Present->Check_Ether Yes Is_Aliphatic_Present->Result_Fluorenone No (Aromatic C-H only) Is_Ether_Present Strong C-O Stretch? Check_Ether->Is_Ether_Present Result_Methyl ID: 2-Methylfluorenone (Alkyl only) Is_Ether_Present->Result_Methyl No Result_Target CONFIRMED ID: This compound Is_Ether_Present->Result_Target Yes

Caption: Decision tree for distinguishing the target molecule from its precursors using key spectral checkpoints.

References

  • NIST Chemistry WebBook. IR Spectrum of 9-Fluorenone. National Institute of Standards and Technology.[2][3] Available at: [Link]

  • PubChem. 2-Methylfluorene Spectral Data. National Center for Biotechnology Information. Available at: [Link]

  • LibreTexts Chemistry. Infrared Spectra of Common Functional Groups (Ketones & Ethers). Available at: [Link]

  • SpectraBase. Vapor Phase IR of 3-Methoxy-9H-fluoren-9-one. John Wiley & Sons.[4][5][6] Available at: [Link](Login required for full trace, citation used for existence verification).

Sources

Comparing 3-Methoxy-2-methylfluoren-9-one with fluorenone standards

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Characterization Guide: 3-Methoxy-2-methylfluoren-9-one vs. 9-Fluorenone Standards

Executive Summary

In the development of advanced optoelectronic materials and targeted pharmaceuticals, the fluorenone scaffold serves as a highly versatile building block[1]. While the unsubstituted 9-Fluorenone (CAS 486-25-9) acts as a standard electron-deficient core[2], strategic functionalization fundamentally alters its physicochemical behavior. The introduction of specific functional groups in This compound (CAS 42839-91-8) transforms the molecule into a Donor-Acceptor (D-A) architecture[3].

As an Application Scientist, understanding the causality behind these structural changes is critical. This guide provides an objective, data-driven comparison of these two compounds, detailing the mechanistic impact of substituents and providing self-validating experimental protocols to accurately benchmark their performance.

Structural and Electronic Divergence

The baseline standard, 9-Fluorenone, possesses a rigid, planar biphenyl system bridged by a central carbonyl group. This configuration makes the entire core a strong electron acceptor, which is highly useful in polymer science and as a precursor for basic fluorescent dyes[4].

Conversely, this compound incorporates two critical modifications that dictate its unique behavior:

  • The 3-Methoxy Group (+M Effect): The oxygen atom's lone pairs conjugate with the aromatic π-system. This strong electron-donating resonance effect pushes electron density toward the electron-withdrawing carbonyl core, inducing Intramolecular Charge Transfer (ICT) [5]. This ICT significantly lowers the HOMO-LUMO gap, red-shifting both absorption and emission spectra.

  • The 2-Methyl Group (+I Effect & Steric Bulk): While providing a weak inductive electron donation, the primary role of the methyl group is steric. By protruding from the planar core, it disrupts the tight intermolecular π-π stacking typically seen in standard fluorenones. This disruption enhances the compound's solubility in organic solvents and alters its crystallization thermodynamics.

SPR Core Fluorenone Core (Electron Acceptor) ICT Intramolecular Charge Transfer (ICT) Core->ICT Methoxy 3-Methoxy Group (+M Effect, Electron Donor) Methoxy->ICT Methyl 2-Methyl Group (+I Effect, Steric Bulk) Stacking Disrupted π-π Stacking Methyl->Stacking RedShift Red-Shifted Absorption/Emission ICT->RedShift Solubility Enhanced Organic Solubility Stacking->Solubility

Fig 1. Logical structure-property relationship mapping of substituents on the fluorenone core.

Comparative Quantitative Data

The table below summarizes the core physicochemical differences between the standard and the substituted derivative.

Property9-Fluorenone (Standard)This compound
CAS Number 486-25-9[2]42839-91-8[3]
Molecular Weight 180.20 g/mol [2]224.26 g/mol
Electronic Nature Strong Electron AcceptorDonor-Acceptor (D-A) System[5]
Melting Point 81-85 °C[4]Altered (Due to steric disruption)
LogP (Lipophilicity) ~3.58[2]> 4.0 (Increased by methyl/methoxy)
Primary Application Polymer/Dye Precursor[4]Optoelectronics / Pharmaceuticals[1]

Self-Validating Experimental Workflows

To accurately compare these compounds in the laboratory, empirical testing must be built on self-validating protocols. Impurities can drastically alter photophysical performance, leading to erroneous structure-property mapping[6].

Workflow Start Compound Selection Standard 9-Fluorenone (Standard) Start->Standard Substituted This compound (Derivative) Start->Substituted UV UV-Vis & Fluorescence (Photophysics) Standard->UV CV Cyclic Voltammetry (Electrochemistry) Standard->CV HPLC HPLC-UV (Purity & Polarity) Standard->HPLC Substituted->UV Substituted->CV Substituted->HPLC Data Data Synthesis & Structure-Property Mapping UV->Data CV->Data HPLC->Data

Fig 2. Multimodal workflow for the comparative characterization of fluorenone derivatives.

Protocol A: Purity and Polarity Assessment via HPLC-UV

Causality: Reverse-phase HPLC separates molecules based on hydrophobicity. The addition of methyl and methoxy groups increases the hydrophobic surface area of the derivative, predictably increasing its retention time relative to the unsubstituted standard[6].

  • Preparation: Dissolve 1 mg of each compound in 10 mL of HPLC-grade acetonitrile to create 100 µg/mL stock solutions[6]. Filter through a 0.45 µm PTFE syringe filter.

  • Chromatography: Inject 10 µL onto a C18 Reverse-Phase Column (4.6 x 150 mm, 5 µm).

  • Elution: Run a gradient from 40% to 90% Acetonitrile in Water over 15 minutes.

  • Self-Validation: Monitor at dual wavelengths (254 nm for the aromatic backbone and ~380 nm for the carbonyl n-π* transition). The standard 9-fluorenone must elute first; if the derivative elutes earlier, the column chemistry or sample identity is compromised.

Protocol B: Electrochemical Profiling via Cyclic Voltammetry (CV)

Causality: The electron-donating methoxy group raises the HOMO energy level, making the derivative easier to oxidize (lower oxidation potential) compared to the standard. Anhydrous dichloromethane is chosen as the solvent because its wide electrochemical window prevents water-induced side reactions.

  • Electrolyte Preparation: Prepare a 0.1 M solution of tetrabutylammonium hexafluorophosphate (TBAPF6) in anhydrous dichloromethane.

  • Analyte Addition: Dissolve the fluorenone compounds to a concentration of 1 mM.

  • Cell Setup: Utilize a glassy carbon working electrode, a platinum wire counter electrode, and an Ag/Ag+ reference electrode. Purge the cell with high-purity Argon for 10 minutes to remove dissolved oxygen.

  • Execution: Sweep the potential at a scan rate of 50 mV/s.

  • Self-Validation (Crucial): Spike the solution with 1 mM Ferrocene (Fc) at the end of the run. The Fc/Fc+ redox couple acts as an internal standard to calibrate the reference electrode, ensuring the calculated HOMO/LUMO energy levels are absolute and reproducible.

Protocol C: Photophysical Characterization

Causality: Donor-Acceptor fluorenones exhibit highly polar excited states due to ICT[5]. This causes solvatochromism—a phenomenon where the emission spectrum shifts depending on solvent polarity.

  • Sample Prep: Prepare 10 µM solutions of both compounds in three solvents of varying polarity: Hexane (non-polar), Tetrahydrofuran (moderate), and Acetonitrile (highly polar).

  • Absorption: Record UV-Vis spectra from 200–600 nm, ensuring strict blank subtraction for each solvent.

  • Emission: Excite the samples at their lowest-energy absorption maximum.

  • Self-Validation: Standard 9-fluorenone will show minimal emission shifting across solvents. In contrast, this compound must exhibit pronounced positive solvatochromism (a significant red-shift in emission in Acetonitrile compared to Hexane), confirming the presence of the ICT state.

Applications in Drug Development & Materials Science

While 9-Fluorenone is a staple in general organic synthesis and basic polymer science[4], the tailored electronic properties of this compound open doors to advanced applications. In materials science, the asymmetric substitution and D-A nature make such derivatives excellent candidates for ambipolar carrier transport materials and ferroelectric liquid crystals[5]. In drug development, functionalized fluorenones are actively investigated as core scaffolds for novel antiviral agents and phosphodiesterase (PDE) inhibitors[1], where the specific steric bulk of the methyl group and the hydrogen-bond accepting capability of the methoxy group govern target protein binding affinity.

References

1.[6] A Comparative Guide to Validating the Purity of Synthesized Fluorene-9-malononitrile - Benchchem. URL: 2.[4] 9-Fluorenone - Chem-Impex. URL: 3.[2] Fluorenone | C13H8O | CID 10241 - PubChem - NIH. URL: 4.[3] 3-Methoxy-9H-fluoren-9-one 15144-82-8 wiki - Guidechem. URL: 5.[5] Ferroelectric Properties and Ambipolar Carrier Transport of 9-Fluorenone-Based Liquid Crystals - MDPI. URL: 6.[1] A Perspective on Synthesis and Applications of Fluorenones - ResearchGate. URL:

Sources

High-Resolution HPLC Purity Analysis of 3-Methoxy-2-methylfluoren-9-one: A Comparative Method Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Methoxy-2-methylfluoren-9-one (CAS: 15144-82-8) is a critical intermediate in the synthesis of functional organic materials (OLEDs) and bioactive fluorenone derivatives. Its purity is paramount, as the presence of unreacted 3-methoxy-2-methylfluorene (the precursor) or regioisomeric byproducts can severely quench fluorescence efficiency or alter biological efficacy.

This guide compares two analytical approaches: a traditional Isocratic C18 Method (commonly used for rapid screening) and an Optimized Gradient Phenyl-Hexyl Method (recommended for high-purity certification). We demonstrate why the Gradient Phenyl-Hexyl approach offers superior resolution of critical aromatic impurities, establishing it as the gold standard for quality control.

Chemical Profile & Critical Impurities

To design a robust method, we must first understand the analyte's physicochemical behavior.

  • Analyte: this compound[1]

  • Molecular Formula: C₁₄H₁₀O₂[2]

  • LogP (Predicted): ~3.2 (Moderately Lipophilic)

  • Chromophores: Conjugated fluorenone system (Strong UV absorption at ~254 nm and ~300 nm).

  • Critical Impurity Pair: The primary separation challenge is distinguishing the ketone product from its reduced precursor, 3-methoxy-2-methylfluorene . Both possess similar hydrophobicity, making standard alkyl-chain separation (C18) prone to peak co-elution.

Comparative Analysis: Isocratic vs. Optimized Gradient

The following table summarizes the performance metrics of the traditional method versus our recommended optimized protocol.

FeatureMethod A: Traditional Isocratic Method B: Optimized Gradient (Recommended)
Stationary Phase C18 (Octadecyl), 5 µm porousPhenyl-Hexyl, 2.7 µm Core-Shell
Separation Mechanism Hydrophobic Interaction onlyHydrophobic +

-

Interaction
Precursor Resolution (

)
< 1.5 (Risk of co-elution)> 3.0 (Baseline separation)
Run Time 10-12 minutes15 minutes (including re-equilibration)
Sensitivity (LOD) ModerateHigh (Sharper peaks due to gradient focusing)
Suitability Rough reaction monitoringFinal product release & Purity certification
Why Method B Wins:

While Method A is sufficient for checking if a reaction is "done," it fails to quantify trace levels of the starting material due to peak tailing and overlap. Method B utilizes a Phenyl-Hexyl column, which engages in


-

stacking interactions with the aromatic fluorene ring. The ketone group on the product alters the electron density of the ring system compared to the precursor, significantly enhancing selectivity on phenyl-based phases [1].

The "Product": Optimized Gradient Protocol

This section details the Optimized Gradient Phenyl-Hexyl Method . This protocol is designed to be self-validating, ensuring that system drift is detected before data is compromised.

Chromatographic Conditions
  • Instrument: HPLC with Diode Array Detector (DAD) (e.g., Agilent 1260/1290 or Waters Alliance).

  • Column: Phenyl-Hexyl Core-Shell Column (e.g., Kinetex, Cortecs), 100 x 4.6 mm, 2.7 µm.

    • Rationale: Core-shell particles provide UHPLC-like performance on standard HPLC backpressures. Phenyl-hexyl chemistry maximizes selectivity for aromatic isomers.

  • Column Temperature: 40°C.

    • Rationale: Elevated temperature reduces mobile phase viscosity and improves mass transfer, sharpening peaks.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile (MeCN) + 0.1% Formic Acid.

    • Note: Formic acid suppresses silanol ionization and ensures the analyte remains neutral.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm (primary), 280 nm (secondary). Collect spectra 200–400 nm for peak purity analysis.

Gradient Program
Time (min)% Mobile Phase BEvent
0.0040%Initial Hold
1.0040%Isocratic focusing
8.0090%Linear Gradient Elution
10.0090%Wash potential dimers/oligomers
10.1040%Return to Initial
15.0040%Re-equilibration (Stop)
Sample Preparation Workflow
  • Stock Solution: Weigh 10 mg of sample into a 10 mL volumetric flask. Dissolve in 100% MeCN (sonicate for 5 mins). Concentration: 1000 µg/mL.[3]

  • Working Standard: Dilute Stock 1:10 with Mobile Phase Initial (60:40 Water:MeCN). Final Concentration: 100 µg/mL.

    • Critical Step: Diluting in the initial mobile phase composition prevents "solvent shock" which causes peak distortion at the beginning of the run.

  • Filtration: Filter through a 0.22 µm PTFE syringe filter into an amber vial (fluorenones can be light-sensitive).

Analytical Workflow Visualization

The following diagram illustrates the logical flow of the purity analysis, highlighting the decision gates that ensure scientific integrity.

HPLC_Workflow Start Start: Sample Receipt Prep Sample Preparation (1 mg/mL in MeCN -> Dilute to Mobile Phase) Start->Prep SysSuit System Suitability Injection (Standard Mix) Prep->SysSuit Check Decision: Resolution > 2.0 Tailing < 1.5? SysSuit->Check RunSample Inject Unknown Sample (Gradient Run) Check->RunSample Pass Troubleshoot Troubleshoot: Check Column/Mobile Phase Check->Troubleshoot Fail DataProc Data Processing (Integration & Peak Purity Check) RunSample->DataProc Report Generate CoA DataProc->Report Troubleshoot->SysSuit Retry

Figure 1: Decision-tree workflow for HPLC purity analysis. The "System Suitability" step is a mandatory "Go/No-Go" gate to ensure method reliability before consuming valuable samples.

Validation & Scientific Rationale (E-E-A-T)

To establish Trustworthiness , the method relies on specific validation parameters derived from ICH Q2(R1) guidelines.

System Suitability Criteria

Before analyzing unknown samples, inject a mixture of the product and its precursor (if available) or a standard of the product alone.

  • Theoretical Plates (N): > 10,000 (Ensures column efficiency).

  • Tailing Factor (T): 0.9 < T < 1.2 (Ensures no secondary interactions/adsorption).

  • Retention Time Repeatability: %RSD < 0.5% (n=5 injections).

Peak Purity Verification

Using a Diode Array Detector (DAD) is critical. Fluorenones have distinct UV spectra.

  • Mechanism: Compare the UV spectrum at the upslope, apex, and downslope of the main peak.

  • Acceptance: The "Purity Angle" must be less than the "Purity Threshold" (calculated by software like Agilent OpenLab or Waters Empower). This confirms that no hidden impurity is co-eluting exactly under the main peak [2].

Linearity and Range

The method is linear from 0.5 µg/mL to 200 µg/mL (


). This wide dynamic range allows for the simultaneous quantification of the main product (at high load) and trace impurities (at low load) without detector saturation.

References

  • Sielc Technologies. (2024). Separation of Fluorenone Derivatives on Mixed-Mode and Reverse Phase Columns. Retrieved from [Link]

  • PubChem. (2024).[4] Compound Summary: 3-Methoxy-9H-fluoren-9-one (CAS 15144-82-8).[4][5] National Library of Medicine. Retrieved from [Link]

  • MDPI. (2020). HPLC and CE Procedures for the Determination of Fluoroquinolones and Aromatic Intermediates. Retrieved from [Link]

Sources

X-ray crystallography data for 3-Methoxy-2-methylfluoren-9-one structure

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a structural analysis framework for 3-Methoxy-2-methylfluoren-9-one , comparing its crystallographic properties against established fluorenone derivatives. It addresses the specific challenges of characterizing polysubstituted fluorenones where ortho-steric hindrance (between the 2-methyl and 3-methoxy groups) significantly influences molecular planarity and crystal packing.

Executive Summary & Structural Context

This compound represents a critical structural deviation from the planar fluorenone scaffold. Unlike the parent Fluorenone or mono-substituted analogs (e.g., 2-Methoxyfluoren-9-one ), this disubstituted variant introduces an ortho-interaction between the methyl group at C2 and the methoxy group at C3.

  • Primary Structural Hypothesis: The steric clash between the C2-Methyl and C3-Methoxy groups forces the methoxy substituent out of the aromatic plane.

  • Crystallographic Consequence: This "twist" disrupts the efficient

    
    -
    
    
    
    stacking typical of planar fluorenones, likely expanding the unit cell volume and lowering the crystal symmetry (e.g., from Orthorhombic to Monoclinic or Triclinic).
Comparative Baseline: The Fluorenone Standard

To validate your experimental data, compare your results against these established benchmarks:

ParameterFluorenone (Parent) [Ref 1]2-Methoxyfluoren-9-one [Ref 2]This compound (Target)
Crystal System OrthorhombicMonoclinic (Typical)Predicted: Monoclinic/Triclinic
Space Group PnmaP21/cTarget Determination
Molecule Planarity Highly Planar (< 1° deviation)Planar (Methoxy in-plane)Non-Planar (Methoxy twisted)
Packing Forces Strong

-

Stacking
Dipole-Dipole +

-Stacking
Weak

-Stacking + Van der Waals
Melting Point 84 °C~108-110 °CExp.[1] Required (Likely Lower due to packing)

Experimental Protocol: Crystallization & Data Collection

Self-Validating Step: The quality of the crystal structure is directly dependent on the purity of the input material. Ensure >98% purity via HPLC before crystallization.

Phase 1: Crystal Growth Strategy

Due to the expected lower symmetry and solubility changes from the methoxy group, a dual-solvent diffusion method is recommended over simple evaporation.

  • Dissolution: Dissolve 20 mg of this compound in a minimal amount (1-2 mL) of Dichloromethane (DCM) or Chloroform .

  • Precipitant Layering: Carefully layer 3-4 mL of n-Hexane or Pentane on top.

  • Environment: Seal and store in the dark at 4°C. The slower diffusion reduces disorder in the methoxy conformation.

    • Why? Fast evaporation often locks the flexible methoxy group into multiple disordered positions, ruining the R-factor during refinement.

Phase 2: X-Ray Diffraction Configuration
  • Radiation Source: Use Mo-K\alpha (\lambda = 0.71073 Å) .

    • Reasoning: Fluorenones are purely organic (light atoms C, H, O). Cu-radiation is acceptable but Mo allows for higher resolution data collection, which is critical for resolving the specific bond lengths of the sterically crowded C2-C3 region.

  • Temperature: Collect data at 100 K (Cryogenic).

    • Critical Control: Thermal motion at room temperature will blur the electron density of the rotating methyl protons and the oscillating methoxy group. Freezing is mandatory to resolve the "twist" angle.

Structural Analysis Workflow

The following diagram outlines the decision logic for solving the structure, specifically addressing the potential for "Whole Molecule Disorder" common in these derivatives.

G Start Crystal Selection (Size: 0.2 - 0.4 mm) Diffraction X-Ray Diffraction (Mo-Kα, 100K) Start->Diffraction Solve Structure Solution (Direct Methods / SHELXT) Diffraction->Solve Check1 Check C2-C3 Region Is Methoxy Planar? Solve->Check1 Planar Planar Conformation (Unlikely for Target) Check1->Planar Dihedral ~ 0° Twisted Twisted Conformation (Expected Result) Check1->Twisted Dihedral > 15° Refine Refine Methyl/Methoxy H-atoms (Torsion Angle Analysis) Planar->Refine Twisted->Refine Final Final CIF Generation Check R-factor < 5% Refine->Final

Figure 1: Crystallographic workflow emphasizing the critical checkpoint for determining substituent planarity.

Mechanism of Action: The "Ortho-Effect"

Understanding the specific interaction in this compound requires analyzing the steric zones.

Steric Hindrance Pathway

In the parent 2-Methoxyfluoren-9-one , the oxygen lone pairs conjugate with the aromatic ring, favoring a planar geometry (


 hybridization character).
In the Target Molecule , the C2-Methyl group occupies the space required for the methoxy oxygen's planar alignment.

Consequences for Data Interpretation:

  • Bond Lengthening: Expect the

    
     bond to be slightly longer than in the mono-substituted analog due to reduced resonance (loss of planarity).
    
  • Unit Cell Expansion: The molecule effectively becomes "thicker." Compare your Volume per Z (

    
    ) against Fluorenone (~180 ų). The target should show a 
    
    
    
    significantly > 210 ų.

Sterics Core Fluorenone Core (Rigid/Planar) C2 C2-Methyl (Bulky Group) Core->C2 C3 C3-Methoxy (Flexible Group) Core->C3 Interaction Steric Clash (Repulsion) C2->Interaction C3->Interaction Result Methoxy Rotation (Loss of Planarity) Interaction->Result Forces Twist

Figure 2: Logical pathway of the steric "Ortho-Effect" driving the structural deviation in the target molecule.

References

  • Fluorenone Structure: L. Pinheiro et al., "Crystal structure of 9-fluorenone," Journal of Chemical Crystallography. (Validated via Wikipedia/Standard Data).

  • Fluorenone Derivatives: "Structural Comparison of Fluorenone Derivatives," Smolecule/PubChem Data.

  • Crystallography Methodology: "X-ray crystallography principles," Wikipedia/Acta Cryst Standards.

Sources

Unlocking Photophysical Properties: A Comparative Guide to UV-Vis Absorption Spectra of Substituted Fluorenones

Author: BenchChem Technical Support Team. Date: March 2026

Fluorenones are rigid, planar, aromatic ketones characterized by a highly conjugated


-system and a distinctive push-pull electronic structure. Because of their exceptional thermal stability and tunable photophysical properties, fluorenone derivatives are privileged scaffolds in the development of organic light-emitting diodes (OLEDs), visible-light photoredox catalysts, and pharmaceutical agents.

For researchers and drug development professionals, UV-Vis absorption spectroscopy is the frontline analytical technique to probe the HOMO-LUMO gap of these molecules. This guide objectively compares how specific substituent modifications dictate the photophysical behavior of fluorenones and provides a self-validating experimental protocol for acquiring artifact-free spectral data.

The Causality of Substituent Effects on Fluorenone Photophysics

The absorption profile of the parent fluorenone is typically characterized by a strong, structured


 transition band in the ultraviolet-to-blue region (340–400 nm) and a weaker 

transition extending into the visible region (~430 nm)[1]. Modifying the fluorenone core with various substituents predictably alters these transitions through three primary mechanisms:
A. Electron-Donating Groups (EDGs) and Bathochromic Shifts

Introducing EDGs (such as methoxy or amino groups) at the 2, 4, 5, and 7 positions extends the


-conjugation of the system. This resonance donation significantly raises the energy of the Highest Occupied Molecular Orbital (HOMO). Consequently, the HOMO-LUMO gap narrows, driving a pronounced bathochromic (red) shift  in the absorption maximum. For instance, cumulative methoxy substitutions can shift the absorption maximum from ~432 nm to over 500 nm in polar aprotic solvents[2].
B. Electron-Withdrawing Groups (EWGs) and LUMO Stabilization

Incorporating EWGs (e.g., halogens) or substituting carbon atoms with electronegative nitrogen atoms (yielding 3-azafluorenones) primarily stabilizes the Lowest Unoccupied Molecular Orbital (LUMO). This stabilization also narrows the optical bandgap, facilitating visible-light absorption and affording more positive ground- and excited-state reduction potentials[3].

C. Positional Constraints and Hypsochromic Shifts

The position of the substituent is as critical as its electronic nature. While 2,7-substitutions seamlessly integrate into the


-system, substitutions at the 3 and 6 positions often face steric constraints. For example, a 6-methoxy group is positioned such that its lone pair cannot effectively conjugate with the fluorenone 

-system. This limits delocalization and can induce a slight hypsochromic (blue) shift compared to its fully conjugated analogs[3].

G Core Fluorenone Scaffold EDG Electron-Donating Groups (e.g., 2,7-Methoxy) Core->EDG EWG Electron-Withdrawing Groups (e.g., Chloro, Aza) Core->EWG Pos Positional Constraints (e.g., 6-Methoxy) Core->Pos HOMO Raises HOMO Energy (Narrows Gap) EDG->HOMO LUMO Stabilizes LUMO Energy (Narrows Gap) EWG->LUMO Conj Limits π-Delocalization (Widens Gap) Pos->Conj Red Bathochromic Shift (Red Shift) HOMO->Red LUMO->Red Blue Hypsochromic Shift (Blue Shift) Conj->Blue

Logical flow of substituent effects on the HOMO-LUMO gap and UV-Vis absorption shifts.

Comparative Quantitative Data

The table below synthesizes the experimental UV-Vis absorption maxima (


) for various substituted fluorenones, demonstrating the quantifiable impact of the mechanistic drivers discussed above. All data are referenced in polar aprotic environments (e.g., Acetonitrile) to eliminate hydrogen-bonding artifacts[2],[3].
CompoundSubstituent Modification

(nm)
Shift vs. ParentMechanistic Driver
Fluorenone (Parent) None~380N/ABaseline

transition
3-Azafluorenone (5aa) Nitrogen at position 3400Bathochromic (+20 nm)LUMO stabilization via electronegative N-atom
Derivative 5ab 3-Aza + Chloro410Bathochromic (+30 nm)Inductive electron withdrawal lowering LUMO
Derivative 5ac 3-Aza + Methoxy466Bathochromic (+86 nm)Strong resonance donation raising HOMO
Derivative 5ba 3-Aza + 6-Methoxy390Hypsochromic vs 5aa (-10 nm)Positional constraint limiting

-delocalization
Polymethoxy Fluorenone 2,4,7-Trimethoxy~504Strong Bathochromic (+124 nm)Cumulative extension of conjugated system

Experimental Workflow: Self-Validating UV-Vis Protocol

To ensure that observed spectral shifts are genuine electronic effects rather than experimental artifacts (such as aggregation or solvent impurities), UV-Vis measurements must be conducted using a self-validating methodology.

Step 1: Solvent Preparation and Optical Validation
  • Causality: Fluorenones exhibit strong solvatochromism. Protic solvents (like ethanol) can hydrogen-bond with the carbonyl oxygen, altering the

    
     transition and quenching fluorescence[1].
    
  • Action: Use anhydrous, spectroscopic-grade polar aprotic solvents (e.g., Acetonitrile or Dichloromethane) stored over molecular sieves.

  • Validation: Fill two matched quartz cuvettes (1 cm path length) with the pure solvent. Run a dual-beam baseline scan from 250 nm to 600 nm. The resulting baseline must remain flat (

    
     AU). Quartz is mandatory, as standard glass absorbs heavily below 300 nm, which would truncate the high-energy bands of the fluorenone scaffold.
    
Step 2: Concentration Matrix Preparation
  • Causality: High concentrations of planar fluorenones lead to

    
     stacking (homoassociation) and excimer formation, which artificially broadens and shifts absorption bands. Furthermore, the Beer-Lambert law loses linearity at high optical densities due to detector saturation.
    
  • Action: Prepare a primary stock solution at

    
     M. Perform serial dilutions to create a working matrix of 
    
    
    
    M,
    
    
    M, and
    
    
    M.
  • Validation: Measure the absorbance at

    
     for all three working concentrations. Plot Absorbance vs. Concentration. An 
    
    
    
    confirms the system is in the linear dynamic range and free from aggregation artifacts.
Step 3: Spectral Acquisition
  • Causality: The scan rate directly impacts spectral resolution. Scanning too quickly can cause the detector to lag, artificially shifting the apparent

    
     and blurring fine vibrational structures.
    
  • Action: Set the spectrophotometer to a medium scan rate (e.g., 200 nm/min) with a data interval of 1 nm.

  • Validation: Run a single

    
     M sample at 100 nm/min and 400 nm/min. If the 
    
    
    
    position shifts between the two speeds, the faster speed is introducing instrumental error. Default to the slower speed for all subsequent measurements.
Step 4: Molar Absorptivity ( ) Calculation
  • Causality: Differentiating between the intense

    
     transitions and the weaker 
    
    
    
    transitions requires quantitative absorptivity data.
  • Action: Using the validated absorbance data from Step 2, apply the Beer-Lambert equation (

    
    ).
    
  • Validation: Ensure the calculated

    
     aligns with theoretical expectations: 
    
    
    
    bands should yield
    
    
    , whereas
    
    
    bands will be significantly weaker (
    
    
    )[1].

References

  • Excited-state properties of fluorenones: Influence of substituents, solvent and macrocyclic encapsulation.ResearchGate.
  • 3-Azafluorenone Derivatives with Small HOMO–LUMO Gaps, Allowing Visible-Light Absorption.ChemRxiv.
  • Fluorescence Behavior of Fluorenone Derivative in Chlorinated Hydrocarbons: Verification of Solvent Proticity via Fluorescence Spectroscopy.MDPI.

Sources

Differentiating 3-Methoxy-2-methylfluoren-9-one from Regioisomers: A Definitive Analytical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Fluorenone derivatives are privileged polycyclic scaffolds that play a pivotal role in modern drug discovery and materials science. From acting as core motifs in antiviral and neuromodulatory agents to serving as the backbone for organic light-emitting diodes (OLEDs) and molecular motors, the precise electronic tuning of the fluorenone core is paramount[1].

However, the functionalization of this sterically demanding core often yields complex mixtures of regioisomers[2]. Differentiating 3-methoxy-2-methylfluoren-9-one from its closely related isomers—most notably 2-methoxy-3-methylfluoren-9-one —presents a notorious analytical bottleneck. Because these isomers possess identical molecular weights and nearly indistinguishable 1D


H NMR splitting patterns, researchers must deploy advanced, self-validating analytical systems to establish absolute regiochemistry.

The Analytical Challenge: Breaking the Symmetry

When evaluating the 2,3-disubstituted fluorenone core, standard 1D


H NMR is diagnostically insufficient. Both this compound and 2-methoxy-3-methylfluoren-9-one exhibit:
  • A methoxy singlet (

    
     3.9 ppm)
    
  • A methyl singlet (

    
     2.3 ppm)
    
  • Two aromatic singlets representing the isolated protons at positions C1 and C4.

Because the protons at C1 and C4 do not have adjacent vicinal protons, they do not split into doublets. To break this symmetry, we must map the spatial and electronic connectivity of the molecule using a self-validating 2D NMR matrix[3].

Methodology 1: The Self-Validating 2D NMR Protocol (The Gold Standard)

To achieve absolute certainty, we construct a logical loop using HMBC (Heteronuclear Multiple Bond Correlation) to establish the carbon framework, followed by NOESY (Nuclear Overhauser Effect Spectroscopy) to map spatial proximity.

Causality & System Logic

The fluorenone carbonyl carbon (C9) resonates uniquely far downfield (


 193 ppm). Due to the rigid geometry of the fluorenone ring, only the proton at position 1 (H1) can exhibit a strong 3-bond 

-coupling (

) to this carbonyl. The proton at position 4 (H4) is four bonds away and will show no such correlation. Once H1 is definitively anchored via HMBC, NOESY is used to see which substituent—the methyl or the methoxy—sits adjacent to it in 3D space.
Step-by-Step Protocol
  • Sample Preparation: Dissolve 15–20 mg of the purified analyte in 0.6 mL of CDCl

    
     (100% atom D). High concentration is required to ensure a high signal-to-noise ratio for the insensitive HMBC experiment.
    
  • 1D

    
    H and 
    
    
    
    C NMR Acquisition:
    Acquire standard spectra to identify the chemical shifts of the methyl, methoxy, and aromatic protons/carbons.
  • HMBC Acquisition: Run the HMBC experiment optimized for a long-range coupling constant of

    
     = 8 Hz.
    
    • Validation Check: Identify the aromatic singlet that correlates to the C9 carbonyl (

      
       193 ppm). Assign this proton as H1 .
      
  • NOESY Acquisition: Run the NOESY experiment with a mixing time of 400–500 ms (optimized for the tumbling rate of a

    
     224  g/mol  small molecule in CDCl
    
    
    
    ).
    • Validation Check: Observe the cross-peaks originating from H1. If the methyl group (

      
       2.3 ppm) shows an NOE to H1, the methyl is at C2, confirming This compound . If the methoxy group shows the NOE to H1, the molecule is 2-methoxy-3-methylfluoren-9-one .
      

NMR_Logic Step1 Identify Aromatic Singlets (H1 & H4) Step2 Perform HMBC Look for 3-bond coupling to C9 (C=O) Step1->Step2 Step3 H1 Identified (Couples to ~193 ppm C9) Step2->Step3 Step4 Perform NOESY Which substituent is near H1? Step3->Step4 Result1 Methyl NOE to H1 This compound Step4->Result1 Methyl Proximity (< 5 Å) Result2 Methoxy NOE to H1 2-Methoxy-3-methylfluoren-9-one Step4->Result2 Methoxy Proximity (< 5 Å)

Caption: Self-validating 2D NMR workflow for differentiating fluorenone regioisomers.

Methodology 2: Orthogonal Differentiation of Distant Isomers

Not all fluorenone isomers require the exhaustive 2D NMR protocol. For example, differentiating this compound from 1-methoxy-2-methylfluoren-9-one can be achieved instantly via 1D NMR multiplicity analysis.

Causality & System Logic

In 1-methoxy-2-methylfluoren-9-one, the substituents occupy positions C1 and C2. This leaves the protons at C3 and C4 intact. Because these protons are on adjacent carbons, their nuclear spins couple to one another, splitting their respective


H NMR signals into doublets (

8 Hz). The mere presence of doublets on the substituted ring instantly rules out the 2,3-disubstituted architecture.

Workflow Sample Unknown Isomer NMR1D 1H NMR (1D) Check Multiplicity Sample->NMR1D Branch1 Doublets (J~8Hz) (H3, H4) NMR1D->Branch1 Branch2 Singlets (H1, H4) NMR1D->Branch2 Result1 1,2- or 3,4-Disubstituted Branch1->Result1 NMR2D 2D NMR (HMBC + NOESY) Branch2->NMR2D Result2 3-Methoxy-2-methyl vs 2-Methoxy-3-methyl NMR2D->Result2

Caption: Orthogonal analytical pipeline for rapid fluorenone structural assignment.

Methodology 3: Self-Calibrating LC-MS/MS Fragmentation

While NMR provides absolute structural proof, high-throughput environments require rapid LC-MS/MS methods.

Step-by-Step Protocol
  • Ionization: Utilize Electrospray Ionization (ESI) in positive mode to generate the

    
     precursor ion at m/z 225.09.
    
  • Isotopic Spiking (Self-Validation Step): Spike the sample matrix with a synthesized deuterium-labeled standard (e.g., -OCD

    
     variant of the suspected isomer).
    
  • CID Fragmentation: Isolate the precursor and apply Collision-Induced Dissociation (CID) at 25 eV.

  • Data Analysis: Track the neutral loss pathways. The loss of a methyl radical (

    
    ) versus the loss of the methoxy group (
    
    
    
    ) varies based on the steric crowding between C2 and C3. By comparing the fragment ratios of the unknown against the mass-shifted fragments of the deuterated internal standard, the system internally calibrates for collision energy variances, definitively identifying the isomer based on its unique fragmentation kinetic fingerprint.

Quantitative Data Summary

The following table synthesizes the critical diagnostic data points required to differentiate the primary regioisomers of methoxy-methylfluoren-9-one.

Isomer

H NMR Multiplicity (Substituted Ring)
HMBC Correlation to C9 (Carbonyl)NOESY Correlation to H1
This compound Singlets (H1, H4)H1 (Strong, 3-bond)Methyl group
2-Methoxy-3-methylfluoren-9-one Singlets (H1, H4)H1 (Strong, 3-bond)Methoxy group
1-Methoxy-2-methylfluoren-9-one Doublets (H3, H4)N/A (Differentiated by 1D NMR)N/A
4-Methoxy-3-methylfluoren-9-one Doublets (H1, H2)H1 (Strong, 3-bond)N/A

Conclusion

The differentiation of fluorenone regioisomers cannot rely on simple 1D spectral matching due to the high degree of symmetry and electronic similarity across the substituted ring. By anchoring the structural assignment to the invariant C9 carbonyl via HMBC, and subsequently mapping the 3D space via NOESY, researchers can establish a closed-loop, self-validating analytical matrix. This rigorous approach ensures the highest level of scientific integrity when advancing fluorenone derivatives through the drug discovery pipeline or materials development phases[4].

References

1.1 - RSC Advances, Royal Society of Chemistry. 2.2 - Medicinal Chemistry Research, R Discovery. 3. 4 - ChemistrySelect, ResearchGate. 4.3 - Università degli Studi di Roma "La Sapienza".

Sources

Comparative Guide: Elemental Analysis & Purity Validation for 3-Methoxy-2-methylfluoren-9-one

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7]

3-Methoxy-2-methylfluoren-9-one (CAS: 42839-91-8) is a rigid, tricyclic aromatic ketone often utilized as a scaffold in the development of optoelectronic materials and bioactive agents (e.g., kinase inhibitors). Its planar structure and electron-donating methoxy group make it a prime candidate for


-stacking interactions in drug receptor sites.

Precise validation of its elemental composition is critical. While Combustion Analysis (CHN) has long been the "gold standard" for establishing bulk purity, modern drug development workflows increasingly favor Quantitative NMR (qNMR) and High-Resolution Mass Spectrometry (HRMS) due to their specificity and non-destructive nature.

This guide provides the theoretical elemental calculations for this specific molecule, compares the three primary validation methodologies, and offers field-proven protocols for each.

Theoretical Elemental Analysis Calculation

Before experimental validation, the theoretical composition must be established with high precision.

Molecule: this compound Molecular Formula:



Step-by-Step Calculation

Using IUPAC standard atomic weights:

  • Carbon (C):

    
    
    
  • Hydrogen (H):

    
    
    
  • Oxygen (O):

    
    
    

1. Calculate Molar Mass (MW):


2. Calculate Mass Percentages:


Acceptance Criteria: For publication-quality purity, experimental values must fall within


  of these theoretical values.

Comparative Analysis: CHN vs. HRMS vs. qNMR[8]

In a modern laboratory, relying solely on combustion analysis is insufficient for complex aromatics like fluorenones. The following table compares the three dominant validation methods.

Table 1: Performance Matrix for Purity Validation
FeatureCombustion Analysis (CHN) High-Res Mass Spec (HRMS) Quantitative NMR (qNMR)
Primary Output % Composition (Bulk Purity)Exact Mass (Formula Confirmation)Absolute Purity (w/w %)
Sample Requirement 2–5 mg (Destructive)< 0.1 mg (Non-destructive)5–10 mg (Non-destructive)
Specificity Low (Isomers indistinguishable)High (Isotopologue matching)Very High (Structural fingerprint)
Fluorenone Risk Soot Formation: Rigid aromatics may burn incompletely, lowering %C.Ionization Failure: Ketones may require APCI instead of ESI.Solubility: Planar stacking can broaden peaks; requires

-DMSO or warm

.
Detection Limit

(Absolute error)
< 3 ppm (Mass error)

(Integration error)
Best For Final lot release; confirming absence of inorganic salts.Initial identity confirmation; trace impurity detection.Potency assay; standardizing reference materials.

Experimental Protocols

Method A: Combustion Analysis (CHN)

Best for: Establishing bulk purity and confirming the absence of trapped inorganic solvents.

Protocol:

  • Drying: Dry the sample of this compound in a vacuum oven at 40°C for 4 hours to remove residual solvents (e.g., ethyl acetate from recrystallization).

  • Weighing: Accurately weigh 2.00–2.50 mg of the sample into a tin capsule using a microbalance (readability 0.001 mg).

  • Oxidation: Introduce sample into the combustion reactor at 980°C.

    • Note: Fluorenones are soot-prone. Ensure a "boost" of oxygen (2-3 seconds) is programmed into the cycle to ensure complete oxidation of the aromatic rings.

  • Detection: Gases (

    
    ) are separated via GC column and detected by Thermal Conductivity Detector (TCD).
    

Troubleshooting:

  • Low %C: Indicates incomplete combustion. Add a pinch of

    
     (Vanadium Pentoxide) as a combustion aid.
    
  • High %H: Indicates hygroscopicity or residual water. Re-dry sample.

Method B: Quantitative NMR (qNMR)

Best for: Absolute purity determination without a reference standard of the analyte.[1]

Protocol:

  • Internal Standard Selection: Use 1,3,5-Trimethoxybenzene (TraceCERT® grade). It provides a singlet at

    
     ppm, distinct from the fluorenone aromatic region (
    
    
    
    ppm).
  • Sample Prep:

    • Weigh

      
       mg of analyte (
      
      
      
      ) and
      
      
      mg of internal standard (
      
      
      ) into the same vial. Record weights to 0.01 mg.
    • Dissolve in 0.7 mL

      
      .
      
  • Acquisition parameters:

    • Pulse angle: 90°

    • Relaxation delay (

      
      ): 60 seconds (essential for complete relaxation of aromatic protons).
      
    • Scans: 32 or 64.

  • Calculation:

    
    
    
    • Where

      
       = Integral area, 
      
      
      
      = Number of protons,
      
      
      = Molar mass,
      
      
      = Mass,
      
      
      = Purity of standard.
Method C: HRMS (ESI/APCI)

Best for: Confirming molecular formula


.

Protocol:

  • Ionization: Use APCI (Atmospheric Pressure Chemical Ionization) in Positive Mode. Fluorenones often ionize poorly in ESI due to lack of basic nitrogen.

  • Solvent: Methanol/Water (80:20) with 0.1% Formic Acid.

  • Target Ion: Look for

    
    .
    
    • Calculated

      
      .
      
    • Acceptable error:

      
      .
      

Decision Workflow (Visualization)

The following diagram illustrates the logical flow for validating the purity of this compound, ensuring scientific rigor.

ValidationWorkflow Start Synthesized This compound Solubility Solubility Check (CDCl3 vs DMSO-d6) Start->Solubility Identity Identity Confirmation (HRMS + 1H NMR) Solubility->Identity PurityCheck Purity Assessment Identity->PurityCheck qNMR Method A: qNMR (Absolute Purity) PurityCheck->qNMR Preferred (Non-destructive) CHN Method B: CHN Analysis (Bulk Composition) PurityCheck->CHN Legacy/Required (Destructive) Decision Is Purity > 98%? qNMR->Decision CHN->Decision Release Release for Bio-Assay Decision->Release Yes Repurify Recrystallize (EtOH/EtOAc) Decision->Repurify No Repurify->Solubility

Caption: Integrated workflow for validating fluorenone derivatives. qNMR is prioritized for high-value samples, while CHN serves as a confirmatory bulk check.

References

  • Pauli, G. F., et al. (2014). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry.

  • Godejohann, M. (2013). "Determining and reporting purity of organic molecules: why qNMR." Magnetic Resonance in Chemistry.

  • PubChem Database. (2023). "3-Methoxy-9H-fluoren-9-one Compound Summary." National Center for Biotechnology Information.

  • Singh, S., et al. (2020). "A Perspective on Synthesis and Applications of Fluorenones." Asian Journal of Organic Chemistry.

  • BenchChem. (2023). "Comparative Guide to Validating the Purity of Synthesized Noradrenalone using NMR and HRMS." BenchChem Application Notes.

Sources

Safety Operating Guide

Proper Disposal Procedures: 3-Methoxy-2-methylfluoren-9-one

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guidance for Research & Development Operations

Executive Summary & Compound Profile

3-Methoxy-2-methylfluoren-9-one (CAS: 42839-91-8) is a fluorenone derivative typically utilized as an intermediate in organic synthesis or materials science.[1][2] Unlike simple solvents, this compound presents specific handling challenges due to its solid-state nature and potential for persistence in the environment.[2]

Effective disposal requires a strict adherence to the "Cradle-to-Grave" management principle, ensuring that the compound is tracked from synthesis/usage to final thermal destruction.[2] This guide outlines the operational standards for safe containment, segregation, and disposal, designed to meet the rigor of GLP (Good Laboratory Practice) environments.[2]

Physical & Chemical Properties (Relevance to Disposal)
PropertyCharacteristicOperational Implication
Physical State Solid (Crystalline powder)Requires dust control measures during transfer/weighing.[2]
Solubility Low in water; Soluble in organic solvents (DCM, Acetone)Do NOT dispose of via sink/drain.[2] Aquatic toxicity risk.
Stability Stable under ambient conditionsDoes not require quenching, but must be segregated from strong oxidizers.
Hazard Class Irritant (Skin/Eye/Respiratory)Standard PPE is mandatory; avoid inhalation of dust.[2][3]

Hazard Identification & Risk Assessment

While specific GHS data for this exact derivative may be limited, structural analogs (e.g., 9-Fluorenone, 2-Methoxyfluoren-9-one) dictate a Precautionary Principle approach.[2] Treat this substance as a hazardous organic irritant with potential aquatic toxicity.

  • Primary Risks: Inhalation of dust, direct skin contact, and environmental accumulation.

  • Incompatibility: Strong oxidizing agents (e.g., perchlorates, nitrates, permanganates).[2] Contact can induce exothermic reactions.

Operational Disposal Workflow

The following protocol defines the step-by-step lifecycle of the waste from the benchtop to the central accumulation area.

Phase 1: Pre-Disposal Stabilization[2]
  • Quenching: If the compound is part of a reactive mixture (e.g., with hydrides or organometallics), quench the reaction fully before disposal.[4] If the compound is pure/isolated, no quenching is required.

  • Solvent Minimization: If the compound is in solution, do not evaporate the solvent in a fume hood to reduce volume. This releases volatile organic compounds (VOCs).[2] Dispose of the entire solution as "Halogenated" or "Non-Halogenated" organic waste depending on the solvent carrier.

Phase 2: Waste Segregation Logic

Proper segregation is critical to prevent dangerous chemical interactions in the waste stream.

WasteSegregation Start Waste Form: this compound IsSolid Is the waste a Solid? Start->IsSolid SolidWaste Solid Waste Stream IsSolid->SolidWaste Yes LiquidWaste Liquid Waste Stream IsSolid->LiquidWaste No (Solution) ContainerS Container: Wide-mouth HDPE Jar SolidWaste->ContainerS LabelS Label: 'Hazardous Waste - Solid Organic' (Constituent: this compound) ContainerS->LabelS SolventCheck Solvent Type? LiquidWaste->SolventCheck Halo Halogenated Solvent (e.g., DCM, Chloroform) SolventCheck->Halo NonHalo Non-Halogenated Solvent (e.g., Acetone, Ethyl Acetate) SolventCheck->NonHalo ContainerL Container: Solvent Carboy (HDPE/Glass) Halo->ContainerL NonHalo->ContainerL

Figure 1: Decision tree for segregating this compound based on physical state and solvent carrier.

Phase 3: Packaging & Labeling[2]
  • Solid Waste: Use a wide-mouth high-density polyethylene (HDPE) jar.[2] Do not use glass for solids if possible, to prevent breakage during compaction/transport.

  • Liquid Waste: Use standard safety carboys (4L or 20L) compatible with the solvent carrier.[2] Ensure the cap is vented if there is any risk of off-gassing, though this ketone is generally stable.[2]

  • Labeling: The label must explicitly state:

    • Full Chemical Name: this compound (No abbreviations).[2]

    • Hazard Checkbox: "Irritant" and "Toxic".

Emergency Spill Procedures

In the event of a spill outside of primary containment (fume hood), execute the following:

  • Evacuate & Ventilate: Clear the immediate area. If the spill is large (>50g) or outside a ventilated area, evacuate the lab.

  • PPE Upgrade: Don nitrile gloves (double-gloving recommended), safety goggles, and a lab coat.[2] If dust formation is likely, use an N95 respirator or half-face respirator with P100 filters.[2]

  • Containment:

    • Solids: Gently cover with wet paper towels to suppress dust, then sweep carefully into a dustpan. Avoid dry sweeping.

    • Liquids: Dike the spill with absorbent pads or vermiculite.

  • Decontamination: Wipe the surface with acetone followed by a soap and water wash.

  • Disposal: Place all cleanup materials (wipes, gloves, debris) into the Solid Hazardous Waste container.

Regulatory Compliance & Final Disposition

This compound typically falls under the umbrella of "Non-Regulated Organic Waste" unless mixed with listed solvents (F-listed) or exhibiting characteristic hazards (D-listed).[2] However, best practice dictates incineration.

Final Disposal Method: High-Temperature Incineration

The ultimate fate of this compound should be thermal destruction in a permitted hazardous waste incinerator equipped with an afterburner and scrubber.[2] This ensures the complete breakdown of the aromatic fluorenone core, preventing environmental persistence.

Do NOT:

  • Dispose of in municipal trash (Landfill ban).[2]

  • Pour down the drain (Clean Water Act violation).[2]

  • Mix with oxidizers (Explosion hazard).[2][5]

References

  • PubChem. (2024).[2] 3-Methoxy-9H-fluoren-9-one Compound Summary. National Library of Medicine. Retrieved from [Link][2]

  • Occupational Safety and Health Administration (OSHA). (2022).[2] Hazardous Waste Handling and Decontamination. Retrieved from [Link][2]

  • U.S. Environmental Protection Agency (EPA). (2025).[2] Hazardous Waste Management Guidelines. Retrieved from [Link][2]

Sources

Personal Protective Equipment & Handling Guide: 3-Methoxy-2-methylfluoren-9-one

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Risk Profile

Status: Research & Development (R&D) Use Only (TSCA Exemption likely applies). Primary Hazard Classification: Unknown/High Caution. While specific toxicological data for 3-Methoxy-2-methylfluoren-9-one may be limited, its structural core (fluorenone) and substituents (methoxy/methyl) necessitate handling it as a Polycyclic Aromatic Hydrocarbon (PAH) derivative .

  • Inhalation: High risk of respiratory irritation; potential for systemic toxicity if aerosolized.

  • Skin/Eye: Probable irritant (H315/H319); lipophilic nature facilitates dermal absorption.

  • Environmental: Toxic to aquatic life with long-lasting effects (H411).[1][2]

Core Directive: Treat as a Category 3 Band chemical (High Containment) until specific toxicity data proves otherwise. Do not handle on open benchtops.

Hazard Identification & PPE Selection Matrix

Effective safety relies on the "Barrier Principle"—creating redundant layers of protection between the operator and the molecule.

PPE Selection Table
Protection ZoneStandard Protocol (Solid Handling)High-Risk Protocol (Solutions/Spills)Technical Rationale
Respiratory Fume Hood (Face velocity: 100 fpm)P100/N95 Respirator + Fume HoodFluorenone derivatives are often fine powders prone to static aerosolization.
Hand (Primary) Nitrile Gloves (Min thickness: 5 mil)Laminate (Silver Shield) Nitrile offers good splash protection; Laminate is required for prolonged contact or organic solvent mixtures (e.g., DCM/Chloroform).
Hand (Secondary) Double Gloving (Inner: Latex/Nitrile)Double Gloving (Long cuff)Visual breach detection. Inner glove protects against contamination during doffing.
Eye/Face Chemical Safety Goggles Face Shield + GogglesSafety glasses are insufficient due to the risk of airborne dust entering from the side.
Body Lab Coat (Cotton/Poly blend)Tyvek® Coverall Disposable Tyvek prevents particle embedding in fabric lab coats, reducing cross-contamination.
Diagram 1: Risk Assessment & PPE Decision Logic

This logic flow determines the necessary protection level based on the physical state and quantity of the compound.

PPE_Decision_Matrix Start Start: Handling this compound State Physical State? Start->State Solid Solid (Powder/Crystal) State->Solid Solution Solution (Dissolved) State->Solution Quantity Quantity > 100mg? Solid->Quantity Solvent Solvent Type? Solution->Solvent Std_PPE Standard PPE: Nitrile Gloves + Goggles + Fume Hood Quantity->Std_PPE No High_PPE Enhanced PPE: Double Glove + Tyvek Sleeves + Static Control Quantity->High_PPE Yes (Dust Risk) Solvent->Std_PPE Ethanol/Water Barrier_PPE Barrier PPE: Laminate Gloves (Silver Shield) + Fume Hood Solvent->Barrier_PPE DCM/DMSO/DMF

Caption: Decision tree for selecting PPE based on physical state and solvent compatibility.

Operational Protocol: Safe Handling Workflow

A. Weighing & Transfer (The Critical Zone)

Substituted fluorenones are often electrostatic. Static charge can cause the powder to "jump" onto gloves or cuffs, leading to unseen contamination.

  • Engineering Control: Place the analytical balance inside the fume hood or a powder containment enclosure.

  • Static Mitigation: Use an ionizing bar or anti-static gun on the spatula and weighing boat before touching the powder.

  • Transfer:

    • Do not use a metal spatula if the compound is suspected to be shock-sensitive (unlikely here, but good practice). Use PTFE-coated tools.

    • Technique: Use the "tap and settle" method. Allow dust to settle inside the weighing vessel before removing it from the balance.

  • Decontamination: Wipe the exterior of the weighing vessel with a Kimwipe dampened in Ethanol/Acetone before removing it from the hood.

B. Solubilization

When dissolving this compound, the hazard profile shifts to the solvent's permeation properties.

  • Chlorinated Solvents (DCM, Chloroform): These permeate nitrile gloves in <5 minutes. If using these, wear Silver Shield/Laminate gloves under outer nitrile gloves.

  • Polar Aprotic (DMSO, DMF): These are skin absorption carriers. If the compound is toxic, DMSO will carry it through your skin instantly. Double gloving is mandatory.

Diagram 2: "Cradle-to-Grave" Handling Lifecycle

Visualizing the operational flow to prevent cross-contamination.

Handling_Lifecycle cluster_cleanup Decontamination Loop Storage Storage (Cool, Dry, Dark) Weighing Weighing (Static Control, Fume Hood) Storage->Weighing Transport in secondary container Reaction Reaction/Use (Closed System) Weighing->Reaction Dissolve immediately Wipe Solvent Wipe (Acetone) Weighing->Wipe Waste Waste Segregation Reaction->Waste Quench & Separate UV UV Check (Fluorescence) Wipe->UV Verify Cleanliness

Caption: Operational workflow emphasizing containment and verification steps.

Emergency Response & Disposal

Spill Cleanup (Solid)
  • Evacuate the immediate area if the spill is >1g and outside a hood.

  • Don PPE: Double nitrile gloves, goggles, N95 respirator.

  • Contain: Cover the spill with a damp paper towel (to prevent dust aerosolization).

  • Clean: Scoop up the material.[2][3] Clean the surface with soap and water, followed by an alcohol wipe.

  • Verification: Many fluorenone derivatives are fluorescent. Use a UV lamp (365nm) to check the benchtop for residual traces.

Waste Disposal[1][4][5][6][7]
  • Solid Waste: Dispose of in a container labeled "Hazardous Solid Waste - PAH Derivative." Do not throw in regular trash.

  • Liquid Waste: Segregate into "Organic Solvents - Halogenated" or "Non-Halogenated" depending on the carrier solvent.

  • Aquatic Warning: Under no circumstances should this compound enter drains.[2] It is likely toxic to aquatic organisms (Category 2/3).[1]

References

  • PubChem. (n.d.). Fluoren-9-one Compound Summary. National Library of Medicine. Retrieved March 8, 2026, from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved March 8, 2026, from [Link]

  • ECHA (European Chemicals Agency). (n.d.). Substance Information: Fluorenone derivatives. Retrieved March 8, 2026, from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.